(R)-CMPD-39
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPFMQPXSSELC-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The (R)-CMPD-39 Analogue: A Technical Guide to its Mechanism of Action in Mitophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the (R)-CMPD-39 analogue, a selective inhibitor of the deubiquitinase USP30, in the context of mitophagy. This document outlines the core signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating mitochondrial quality control and developing therapeutics for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.
Core Mechanism of Action: USP30 Inhibition to Enhance Mitophagy
This compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane that plays a critical role in regulating mitophagy.[1][2] The primary mechanism of action of this compound is the enhancement of the PINK1/Parkin-mediated mitophagy pathway through the inhibition of USP30's deubiquitinating activity.[2][3]
Under conditions of mitochondrial stress, such as depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane. This initiates a signaling cascade where the E3 ubiquitin ligase Parkin is recruited and activated.[2] Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by the autophagic machinery.
USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby acting as a negative regulator of mitophagy.[2] By inhibiting USP30, this compound prevents the removal of these ubiquitin signals. This leads to an accumulation of poly-ubiquitinated proteins on the mitochondrial surface, including key USP30 substrates like TOMM20 and SYNJ2BP.[1][4] The enhanced ubiquitination, including the accumulation of phospho-ubiquitin, serves as a potent signal for the recruitment of the autophagy machinery and subsequent clearance of damaged mitochondria.[1][4][5]
This targeted inhibition of USP30 by this compound has been shown to restore mitophagy in models of Parkinson's disease, highlighting its therapeutic potential.[2][3]
Signaling Pathway Diagram
Caption: this compound inhibits USP30, enhancing Parkin-mediated ubiquitination and promoting mitophagy.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of the this compound analogue in mitophagy.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ | ~20 nM | In vitro enzymatic assay | [1][3] |
| Selectivity | High over other DUB family members | 1-100 µM | [1] |
Table 1: In Vitro Activity of this compound Analogue
| Cell Line | Concentration | Treatment Time | Effect | Reference |
| RPE1-YFP-PRKN | 200 nM | 1-4 hours | Enhanced mono- and multi-ubiquitination of TOMM20 and SYNJ2BP | [1] |
| SH-SY5Y | 200 nM | 1-4 hours | Enhanced mono- and multi-ubiquitination of TOMM20 and SYNJ2BP | [1] |
| SH-SY5Y-mitoQC | 1 µM | 96 hours | Increased number and area of mitophagosomes (enhanced basal mitophagy) | [1] |
| U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Increased number and area of peroxisomes (enhanced pexophagy) | [1] |
| Dopaminergic neurons (from Parkinson's patients) | Not specified | Not specified | Restored impaired mitochondrial function and mitophagy | [1][2][3] |
Table 2: Cellular Effects of this compound Analogue on Mitophagy and Related Processes
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Mitochondrial Protein Ubiquitination
This protocol is designed to detect the ubiquitination status of mitochondrial proteins, such as TOMM20 and SYNJ2BP, following treatment with this compound and induction of mitophagy.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of protein ubiquitination.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, RPE1-YFP-PRKN) to achieve 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 200 nM) for 1-2 hours.
-
Induce mitophagy by treating with a mitochondrial depolarizing agent such as a combination of Antimycin A and Oligomycin A (AO; e.g., 1 µM each) for 1-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a deubiquitinase inhibitor such as N-Ethylmaleimide (NEM), to preserve the ubiquitination status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TOMM20, SYNJ2BP, and ubiquitin overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using software such as ImageJ. Higher molecular weight smears or distinct bands above the unmodified protein band for TOMM20 or SYNJ2BP indicate ubiquitination.
-
Mitophagy Quantification using mito-QC Reporter
The mito-QC (mitochondrial quality control) reporter is a tandem fluorescent protein construct (mCherry-GFP) targeted to the outer mitochondrial membrane. In the neutral pH of the cytosol, both fluorophores are active. Upon delivery of the mitochondrion to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal remains stable. An increase in red-only puncta therefore indicates mitolysosome formation.
Experimental Workflow Diagram
Caption: Workflow for mitophagy quantification using the mito-QC reporter.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line stably expressing the mito-QC reporter (e.g., SH-SY5Y-mitoQC).
-
Treat cells with various concentrations of this compound (e.g., 200 nM, 500 nM, 1 µM) or a vehicle control (DMSO) for the desired time (e.g., 96 hours to assess basal mitophagy).
-
-
Sample Preparation and Imaging:
-
For live-cell imaging, plate cells in glass-bottom dishes.
-
For fixed-cell imaging, grow cells on coverslips, then fix with 4% paraformaldehyde, and mount on slides.
-
Acquire images using a confocal microscope with appropriate laser lines and filters for GFP and mCherry.
-
-
Image Analysis:
-
Process the acquired images using software like ImageJ/Fiji.
-
Identify mitolysosomes by selecting puncta that are positive for mCherry but negative for GFP.
-
The number and area of these red-only puncta can be quantified per cell.
-
USP30 Target Engagement using Activity-Based Probes
Activity-based probes (ABPs) are used to confirm direct engagement of this compound with USP30 in intact cells. A common approach involves competitive binding between the inhibitor and a ubiquitin-based probe that covalently binds to the active site of USP30.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y) to a suitable confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 2 hours) to allow for target engagement.
-
-
Probe Labeling:
-
Add a ubiquitin-based activity probe, such as HA-tagged ubiquitin propargylamide (HA-Ub-PA), to the cell culture and incubate for a short duration (e.g., 10 minutes). This probe will covalently bind to the active site cysteine of USP30.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and analyze the proteins by Western blotting using an anti-HA antibody.
-
In the absence of this compound, the HA-Ub-PA probe will bind to USP30, resulting in a higher molecular weight band.
-
In the presence of this compound, the inhibitor will occupy the active site of USP30, preventing the binding of the probe. This will result in a decrease in the intensity of the higher molecular weight band and an increase in the band corresponding to unbound USP30. This demonstrates target engagement in a cellular context.
-
Conclusion
The this compound analogue represents a potent and selective tool for the investigation of mitophagy and a promising therapeutic candidate for diseases characterized by mitochondrial dysfunction. Its mechanism of action, centered on the inhibition of USP30, leads to a significant enhancement of the PINK1/Parkin-mediated mitophagy pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the cellular effects of this compound and other USP30 inhibitors in the context of mitochondrial quality control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of (R)-CMPD-39 in Pexophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of (R)-CMPD-39 in pexophagy, the selective autophagy of peroxisomes. This compound has emerged as a potent and selective inhibitor of the deubiquitinase USP30, offering a valuable pharmacological tool to investigate and modulate peroxisome turnover. This document outlines the mechanism of action of this compound in inducing pexophagy, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Pexophagy and the Role of USP30
Pexophagy is a crucial cellular process for maintaining peroxisome homeostasis by removing superfluous or damaged peroxisomes. This selective form of autophagy is implicated in various physiological and pathological conditions, making it an attractive target for therapeutic intervention. A key regulator of this process is Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to both mitochondria and peroxisomes.[1][2] USP30 counteracts the ubiquitination of peroxisomal surface proteins, thereby inhibiting their degradation via the autophagic machinery.[3]
This compound: A Selective USP30 Inhibitor
This compound is a potent and selective, non-covalent inhibitor of USP30.[4][5] Its ability to specifically inhibit the deubiquitinating activity of USP30 makes it a valuable tool for studying the downstream effects of USP30 inhibition, including the enhancement of pexophagy.[1][6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data related to the activity and effects of this compound.
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Assay Type | Source |
| IC50 for USP30 | ~20 nM | In vitro enzymatic assay | [2][4][5] |
| Cellular Target Engagement | Nanomolar concentrations | Activity-based ubiquitin probe assay | [1] |
| Effective Concentration for Pexophagy Induction | 200 - 1000 nM | U2OS-Keima-SKL cell-based assay | [2] |
Table 2: Effects of this compound on Pexophagy in U2OS-Keima-SKL Cells
| Treatment | Concentration | Duration | Effect on Pexolysosomes | Source |
| DMSO (Control) | - | 96 h | Baseline levels | [2] |
| This compound | 200 nM | 96 h | Significant increase in number and area | [2] |
| This compound | 500 nM | 96 h | Significant increase in number and area | [2] |
| This compound | 1000 nM | 96 h | Significant increase in number and area | [2] |
Mechanism of this compound-Induced Pexophagy
This compound induces pexophagy by inhibiting the deubiquitinase activity of USP30. This leads to the accumulation of ubiquitin chains on the surface of peroxisomes. These ubiquitinated peroxisomes are then recognized by the autophagy receptor NBR1 (Neighbor of BRCA1 gene 1).[7] NBR1 acts as a bridge, linking the ubiquitinated cargo to the nascent autophagosome via its interaction with LC3 (Microtubule-associated protein 1A/1B-light chain 3).[1] This ultimately leads to the engulfment of the peroxisome by the autophagosome and its subsequent degradation upon fusion with the lysosome.[2] This pathway is distinct from other pexophagy induction mechanisms, such as that triggered by the neddylation inhibitor MLN4924, which is dependent on the receptor NIX.[7]
Signaling Pathway Diagram
Caption: this compound inhibits USP30, promoting pexophagy via NBR1.
Experimental Protocols
This section details the key experimental methodologies used to study the effects of this compound on pexophagy.
Keima-SKL Pexophagy Reporter Assay
This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the peroxisomal matrix by a C-terminal SKL signal (Keima-SKL).[2] In the neutral pH of the peroxisome, Keima is excited at 440 nm. Upon delivery to the acidic environment of the lysosome during pexophagy, the excitation spectrum of Keima shifts to 586 nm. The ratio of fluorescence intensity at the two excitation wavelengths allows for the quantification of pexophagy.
Protocol:
-
Cell Culture and Transfection:
-
Culture U2OS or hTERT-RPE1 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfect cells with a plasmid encoding the Keima-SKL reporter using a suitable transfection reagent.
-
Select and maintain a stable cell line expressing Keima-SKL.
-
-
Treatment:
-
Plate Keima-SKL expressing cells in imaging-compatible dishes.
-
Treat cells with this compound at desired concentrations (e.g., 200, 500, 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 96 hours).[2]
-
-
Imaging:
-
Image cells using a confocal microscope equipped with lasers for 440 nm and 561 nm excitation.
-
Acquire images in both channels.
-
-
Image Analysis:
-
Pexolysosomes will exhibit a high 561/440 nm fluorescence ratio and appear as red puncta.
-
Quantify the number and area of these red puncta per cell using image analysis software (e.g., ImageJ).
-
Western Blotting for Pexophagy-Related Proteins
Western blotting is used to assess the levels of key proteins involved in the pexophagy pathway.
Protocol:
-
Cell Lysis:
-
Treat cells as described in the Keima-SKL assay.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., USP30, NBR1, LC3, and a loading control like actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry.
-
Activity-Based Ubiquitin Probe Assay
This assay is used to confirm the direct engagement of this compound with USP30 in cells.[1]
Protocol:
-
Cell Treatment:
-
Incubate intact cells (e.g., SH-SY5Y) with varying concentrations of this compound for 2 hours.[1]
-
-
Probe Incubation:
-
Add a ubiquitin probe with a reactive C-terminal group (e.g., HA-Ub-PA) to the cell lysate and incubate for a short period (e.g., 10 minutes at 37°C).[1] This probe will covalently bind to the active site of deubiquitinases.
-
-
Immunoblotting:
-
Perform western blotting for USP30.
-
Successful engagement of this compound with USP30 will block the binding of the ubiquitin probe, resulting in a downward shift in the molecular weight of USP30 on the blot.
-
Experimental and Logical Workflow Diagrams
Keima-SKL Pexophagy Assay Workflow
References
- 1. Segregation of pathways leading to pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NBR1 is involved in selective pexophagy in filamentous ascomycetes and can be functionally replaced by a tagged version of its human homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of the USP30 Inhibitor CMPD-39
Introduction
This technical guide provides a comprehensive overview of the chemical and biological properties of CMPD-39, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). While the topic of interest was specified as (R)-CMPD-39, the available scientific literature predominantly refers to "CMPD-39" and, in some instances, specifies the active enantiomer as (S)-CMPD-39 .[1][2] There is currently a lack of published data on the synthesis and biological activity of the (R)-enantiomer. Therefore, this guide will focus on the well-characterized active compound, referred to as CMPD-39, which is understood to be the (S)-enantiomer or the racemate with the activity primarily attributed to the (S)-enantiomer.
CMPD-39 is a non-covalent inhibitor of USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes. By inhibiting USP30, CMPD-39 enhances the ubiquitination of mitochondrial and peroxisomal proteins, leading to the selective removal of these organelles through autophagy, a process known as mitophagy and pexophagy, respectively.[3][4][5][6][7] This mechanism of action has significant therapeutic potential for conditions associated with mitochondrial dysfunction, such as Parkinson's disease.[8][9]
Chemical Properties and Structure
The fundamental characteristics of CMPD-39 are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-(N-(4-fluorophenyl)sulfamoyl)phenyl)acetamide | N/A |
| Molecular Formula | C₁₄H₁₃FN₂O₃S | N/A |
| Molecular Weight | 320.33 g/mol | N/A |
| CAS Number | 2242582-40-5 | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [7] |
| Chemical Structure |
| [5][6] |
Biological Activity and Mechanism of Action
CMPD-39 is a highly potent and selective inhibitor of USP30. Its primary biological function is the enhancement of mitophagy and pexophagy through the modulation of protein ubiquitination.
In Vitro Activity
The inhibitory activity of CMPD-39 against USP30 has been determined through various in vitro assays.
| Parameter | Value | Description | Reference |
| IC₅₀ | ~20 nM | Half-maximal inhibitory concentration against recombinant USP30 in an in vitro enzymatic assay. | [3][5][7] |
| Selectivity | High | Highly selective for USP30 when screened against a panel of over 40 other deubiquitinating enzymes, with no significant inhibition observed at concentrations up to 100 µM. | [3][5][6] |
Cellular Activity
In cellular models, CMPD-39 demonstrates robust target engagement and downstream biological effects.
| Assay | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| USP30 Target Engagement | SH-SY5Y | Sub-µM range | Competition with ubiquitin-propargylamide (Ub-PA) probe, indicating direct binding to the USP30 active site. | [3][5] |
| TOMM20 Ubiquitination | RPE1-YFP-PRKN, SH-SY5Y | 200 nM - 1 µM | Enhanced ubiquitination of the outer mitochondrial membrane protein TOMM20 following mitochondrial depolarization. | [2][3][4][5][6][7] |
| SYNJ2BP Ubiquitination | RPE1-YFP-PRKN, SH-SY5Y | 200 nM - 1 µM | Increased ubiquitination of the mitochondrial protein SYNJ2BP. | [2][4][5][6][7] |
| Mitophagy Induction | SH-SY5Y-mitoQC | 200 nM - 1 µM | Significant increase in the number and area of mitophagosomes, indicating enhanced basal mitophagy. | [4][5][7] |
| Pexophagy Induction | U2OS-Keima-SKL | 200 nM - 1 µM | Enhanced basal pexophagy. | [4][7] |
| Restoration of Mitochondrial Function | Dopaminergic neurons from Parkinson's disease patients | Not specified | Significantly restored impaired mitochondrial function. | [7] |
Signaling Pathway
The primary signaling pathway modulated by CMPD-39 is the PINK1/PRKN-dependent mitophagy pathway. USP30 acts as a negative regulator of this pathway by removing ubiquitin chains from mitochondrial proteins, thereby preventing their recognition by the autophagy machinery. By inhibiting USP30, CMPD-39 promotes the accumulation of these ubiquitin signals, facilitating the clearance of damaged mitochondria.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DUB Profiler™ Selectivity Assay
This assay is used to determine the selectivity of CMPD-39 against a broad panel of deubiquitinating enzymes.
Methodology:
-
A panel of purified, recombinant DUB enzymes is utilized.
-
Each DUB is incubated with a fluorescently labeled ubiquitin substrate (e.g., ubiquitin-rhodamine110) in the presence of varying concentrations of CMPD-39 (e.g., 1-100 µM) or vehicle control (DMSO).[6]
-
The enzymatic reaction, which involves the cleavage of the fluorescent reporter from ubiquitin, is monitored over time by measuring the increase in fluorescence.
-
The activity of each DUB in the presence of CMPD-39 is calculated as a percentage of the vehicle control activity.
-
Results are typically visualized as a heatmap or bar graph to show the selectivity profile.
HA-Ub-PA Activity-Based Probe Assay
This assay confirms the direct engagement of CMPD-39 with USP30 in a cellular context.
Methodology:
-
Intact cells (e.g., SH-SY5Y) are incubated with various concentrations of CMPD-39 for a specified time (e.g., 2 hours) to allow for target binding.[3][5][6]
-
The cells are then treated with an activity-based probe, such as HA-tagged ubiquitin-propargylamide (HA-Ub-PA), for a short duration (e.g., 10 minutes at 37°C).[3][5][6] This probe covalently binds to the active site of DUBs.
-
Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using an anti-HA antibody to detect DUBs that have been labeled by the probe.
-
If CMPD-39 is bound to the active site of USP30, it will prevent the binding of the HA-Ub-PA probe, resulting in a decrease in the HA-tagged USP30 band intensity compared to the control.
Western Blotting for TOMM20 Ubiquitination
This experiment assesses the effect of CMPD-39 on the ubiquitination of a key mitochondrial substrate.
Methodology:
-
Cells (e.g., RPE1-YFP-PRKN or SH-SY5Y) are treated with CMPD-39 at various concentrations for a defined period (e.g., 1 hour).[3][5][6]
-
Mitochondrial depolarization is induced to trigger mitophagy, for example, by treating with a combination of Antimycin A and Oligomycin A (AO).[3][5][6]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for TOMM20.
-
Following incubation with a suitable secondary antibody, the protein bands are visualized.
-
An increase in higher molecular weight bands corresponding to ubiquitinated forms of TOMM20 indicates an increase in ubiquitination.
Mitophagy and Pexophagy Assays (mito-QC and Keima-SKL)
These live-cell imaging assays quantify the rates of mitophagy and pexophagy.
Methodology:
-
Cells stably expressing a pH-sensitive fluorescent reporter targeted to either the mitochondrial outer membrane (mito-QC, e.g., in SH-SY5Y cells) or the peroxisomal matrix (Keima-SKL, e.g., in U2OS cells) are used.[4][7]
-
These reporters fluoresce at one wavelength in the neutral pH of the cytoplasm and at a different wavelength in the acidic environment of the lysosome.
-
Cells are treated with CMPD-39 or vehicle control for an extended period (e.g., 96 hours) to assess effects on basal autophagy.[4][7]
-
Live-cell imaging is performed using a confocal microscope, capturing images in both fluorescent channels.
-
The number and area of fluorescent puncta corresponding to mitolysosomes or pexolysosomes (the acidic compartments) are quantified using image analysis software. An increase in these puncta indicates an enhancement of mitophagy or pexophagy.
CMPD-39 is a well-characterized, potent, and selective inhibitor of USP30. Its ability to enhance mitophagy and pexophagy by modulating the ubiquitination of mitochondrial and peroxisomal proteins makes it a valuable research tool and a promising therapeutic candidate for diseases associated with organelle dysfunction. While the specific activity of the (R)-enantiomer remains to be publicly detailed, the extensive characterization of CMPD-39 provides a strong foundation for further investigation into the therapeutic potential of USP30 inhibition. Future studies clarifying the enantiomer-specific activities and pharmacokinetic profiles will be crucial for its clinical development.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deubiquitinase dynamics: methodologies for understanding substrate interactions [bmbreports.org]
- 4. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of USP30 activates tissue-specific mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective USP30 Inhibitor (R)-CMPD-39 Potentiates Ubiquitination of Mitochondrial Proteins TOMM20 and SYNJ2BP: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of (R)-CMPD-39, a selective, non-covalent inhibitor of the deubiquitinase USP30. Specifically, it focuses on the compound's downstream effects on the ubiquitination of the outer mitochondrial membrane proteins TOMM20 and SYNJ2BP. The inhibition of USP30 by this compound leads to an accumulation of ubiquitin on these key proteins, a critical step in the initiation of mitophagy and peroxisomal autophagy (pexophagy). This guide consolidates quantitative data from key studies, details the experimental protocols for assessing these effects, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
Mitochondrial quality control is a crucial cellular process, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's disease.[1][2] A key pathway in mitochondrial quality control is mitophagy, the selective degradation of damaged mitochondria via autophagy. The ubiquitination of outer mitochondrial membrane (OMM) proteins serves as a critical signal for the recruitment of the autophagic machinery.[3]
The deubiquitinase (DUB) USP30, which is localized to the mitochondria and peroxisomes, acts as a negative regulator of this process by removing ubiquitin chains from OMM proteins.[2][4] Its inhibition, therefore, presents a promising therapeutic strategy to enhance the clearance of damaged mitochondria.[1][2] this compound is a potent and selective inhibitor of USP30 with an in vitro IC50 of approximately 20 nM.[4][5] This guide details the specific effects of this compound on the ubiquitination of two well-characterized USP30 substrates, TOMM20 and SYNJ2BP.[1][4][5]
Mechanism of Action of this compound
This compound functions by selectively inhibiting the deubiquitinating activity of USP30.[5] In the context of mitophagy, the PINK1/PRKN pathway plays a central role. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the OMM and recruits the E3 ubiquitin ligase Parkin (PRKN), which then ubiquitinates various OMM proteins.[3] USP30 counteracts this process by removing these ubiquitin marks. By inhibiting USP30, this compound effectively promotes the accumulation of ubiquitin on mitochondrial proteins, thereby enhancing the signal for mitophagy.[4][5]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from studies investigating the effect of this compound on TOMM20 and SYNJ2BP ubiquitination.
Table 1: Effect of this compound on TOMM20 and SYNJ2BP Ubiquitination in hTERT-RPE1-YFP-PRKN Cells
| Parameter | Condition | Concentration of this compound | Duration of Treatment | Observed Effect | Reference |
| TOMM20 Ubiquitination | Mitochondrial Depolarization (Antimycin/Oligomycin) | 200 nM | 1 hour | Enhanced mono- and multi-ubiquitinated forms of TOMM20.[5] | [1] |
| SYNJ2BP Ubiquitination | Mitochondrial Depolarization (Antimycin/Oligomycin) | 200 nM | 1 hour | Enhanced mono- and multi-ubiquitinated forms of SYNJ2BP.[5] | [1] |
| TOMM20 Degradation | Mitochondrial Depolarization (Antimycin/Oligomycin) | 200 nM | 4 hours | Promoted TOMM20 degradation. | [1][4] |
Table 2: Effect of this compound on TOMM20 and SYNJ2BP Ubiquitination in SH-SY5Y Cells
| Parameter | Condition | Concentration of this compound | Duration of Treatment | Observed Effect | Reference |
| TOMM20 Ubiquitination | Mitochondrial Depolarization (Antimycin/Oligomycin) | 1 µM | 4 hours | Enhanced ubiquitination of TOMM20. | [4] |
| SYNJ2BP Ubiquitination | Mitochondrial Depolarization (Antimycin/Oligomycin) | 1 µM | 4 hours | Enhanced ubiquitination of SYNJ2BP. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Mitochondrial Depolarization: To induce mitophagy, cells are treated with a combination of Antimycin A (a complex III inhibitor) and Oligomycin (an ATP synthase inhibitor), often referred to as "AO". A typical concentration is 1 µM of each.[1][4]
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the desired final concentration (e.g., 200 nM or 1 µM) for the specified duration (e.g., 1 to 4 hours) concurrently with or prior to mitochondrial depolarization.[1][4]
Immunoblotting for Ubiquitination Analysis
This protocol is designed to detect changes in the ubiquitination status of TOMM20 and SYNJ2BP.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE on a suitable percentage polyacrylamide gel.
-
Proteins are then transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against TOMM20, SYNJ2BP, and ubiquitin.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The intensity of the bands corresponding to mono- and poly-ubiquitinated forms of TOMM20 and SYNJ2BP are quantified and normalized to the total protein levels of TOMM20 and SYNJ2BP, respectively.
Experimental Workflow Diagram
Caption: Workflow for analyzing protein ubiquitination.
Conclusion
This compound is a valuable research tool for studying the role of USP30 in mitochondrial and peroxisomal quality control. By selectively inhibiting USP30, it robustly enhances the ubiquitination of key outer mitochondrial membrane proteins TOMM20 and SYNJ2BP. This effect has been consistently demonstrated in multiple cell lines and provides a clear mechanistic link between USP30 inhibition and the promotion of mitophagy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the therapeutic potential of USP30 inhibition in diseases associated with mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Promising Parkinson's drug decoded [mpg.de]
- 3. The ubiquitin signal and autophagy: an orchestrated dance leading to mitochondrial degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(R)-CMPD-39 in Parkinson's disease research models
An In-Depth Technical Guide on (R)-CMPD-39 in Parkinson's Disease Research Models
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A growing body of evidence points to mitochondrial dysfunction as a central player in the pathophysiology of PD.[2][3] The cellular process of mitophagy, the selective degradation of damaged mitochondria, is crucial for maintaining a healthy mitochondrial population. Deficiencies in this pathway are directly linked to familial forms of PD, particularly those with mutations in the PRKN (encoding Parkin) and PINK1 genes.[2][4]
The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates OMM proteins, flagging the damaged mitochondrion for autophagic clearance.[3] Ubiquitin-specific protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the OMM, counteracts this process by removing ubiquitin chains, thereby acting as a negative regulator of mitophagy.[2][3]
Inhibition of USP30 presents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. This compound is the R-enantiomer of CMPD-39, a potent, selective, and non-covalent inhibitor of USP30.[5][6] This guide provides a detailed overview of this compound's mechanism, its application in PD research models, and the experimental protocols used to characterize its effects.
Mechanism of Action
This compound exerts its pro-mitophagy effects by directly inhibiting the deubiquitinating activity of USP30. By blocking USP30, the compound prevents the removal of ubiquitin from OMM proteins that have been marked for degradation. This leads to an accumulation of poly-ubiquitin chains, including phospho-ubiquitin at Ser65, which is a key signal for mitophagy initiation.[5][7][8] The enhanced ubiquitination of USP30 substrates, such as TOMM20 and SYNJ2BP, accelerates the engulfment of damaged mitochondria by autophagosomes, a process known as mitophagy.[5][7][8] Furthermore, as USP30 is also found on peroxisomes, its inhibition by CMPD-39 has been shown to promote pexophagy, the autophagic removal of peroxisomes.[5][8]
Quantitative Data
The following tables summarize the key quantitative parameters of CMPD-39 from various studies.
Table 1: In Vitro and Cellular Activity
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ vs. USP30 | ~20 nM | [5][6][8] |
| Selectivity | High selectivity over >40 other DUBs (at 1-100 µM) | [5][8] |
| Cellular Target Engagement | Sub-µM range in SH-SY5Y cells | [8] |
| Maximal TOMM20 Ubiquitination | 200 nM (in RPE1-YFP-PRKN cells) |[8] |
Table 2: Concentrations Used in Key In Vitro Experiments
| Experiment | Cell Line | Concentration(s) | Duration | Outcome | Source |
|---|---|---|---|---|---|
| Enhance Ubiquitination | RPE1-YFP-PRKN, SH-SY5Y | 200 nM | 1-4 hours | Increased ubiquitination of TOMM20 and SYNJ2BP | [5][7] |
| Promote Mitophagy | SH-SY5Y-mitoQC | 1 µM | 96 hours | Increased number and area of mitophagosomes | [5][8] |
| Promote Pexophagy | U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Enhanced peroxisomal autophagy | [5] |
| Restore Mitophagy in PD neurons | iPSC-derived dopaminergic neurons (PRKN mutant) | 1 µM | 24 hours | Restored mitophagy to near-control levels |[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.
Cell Culture and Reagents
-
Cell Lines:
-
SH-SY5Y: Human neuroblastoma cells, often used as a model for dopaminergic neurons.[8]
-
hTERT-RPE1-YFP-PRKN: Retinal pigment epithelial cells engineered to overexpress YFP-tagged Parkin, facilitating the study of its recruitment and activity.[7][8]
-
SH-SY5Y-mitoQC: SH-SY5Y cells stably expressing the mitoQC (mCherry-GFP-Fis1) reporter to visualize and quantify mitophagy.[8]
-
U2OS-Keima-SKL: Human osteosarcoma cells expressing a reporter for pexophagy.[5]
-
iPSC-derived Dopaminergic Neurons: Neurons generated from fibroblasts of PD patients with PRKN loss-of-function mutations, providing a disease-relevant model.[8]
-
-
This compound Preparation:
Assessment of Target Engagement and Substrate Ubiquitination
This workflow assesses how CMPD-39 treatment affects the ubiquitination of mitochondrial proteins after inducing mitochondrial stress.
-
Protocol:
-
Plate cells (e.g., RPE1-YFP-PRKN or SH-SY5Y) and allow them to adhere.
-
Treat cells with the desired concentration of this compound (e.g., 200 nM) or DMSO vehicle.
-
Induce mitochondrial depolarization by adding a combination of Antimycin A and Oligomycin (AO) (e.g., 1 µM) for 1 to 4 hours.[7][8]
-
Lyse the cells in a suitable buffer containing protease and DUB inhibitors.
-
Separate protein lysates via SDS-PAGE and transfer to a membrane.
-
Perform immunoblotting using primary antibodies against TOMM20, SYNJ2BP, and ubiquitin to detect changes in the ubiquitination status of the target proteins.[7]
-
Expected Result: Treatment with this compound is expected to enhance the mono- and multi-ubiquitylated forms of TOMM20 and SYNJ2BP following mitochondrial depolarization.[5]
-
Mitophagy and Pexophagy Quantification
-
Mitophagy Assay (mitoQC Reporter):
-
Culture SH-SY5Y-mitoQC cells.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for an extended period (e.g., 96 hours) to assess basal mitophagy.[5][8]
-
Acquire images using fluorescence microscopy. The mitoQC reporter fluoresces green and red on healthy mitochondria, but the GFP signal is quenched in the acidic environment of the lysosome.
-
Quantify mitophagy by counting the number and area of red-only puncta (mitolysosomes).[8]
-
-
Pexophagy Assay (Keima-SKL Reporter):
-
Culture U2OS-Keima-SKL cells.
-
Treat cells with this compound (e.g., 200 nM - 1 µM) for 96 hours.[5]
-
Perform fluorescence microscopy. The Keima protein exhibits a pH-dependent shift in its emission spectrum, allowing for the visualization of peroxisomes delivered to lysosomes.
-
Quantify pexophagy based on the ratiometric imaging of the Keima signal.
-
Application in Parkinson's Disease Research Models
The utility of a compound is demonstrated by its efficacy in disease-relevant models. This compound has been primarily evaluated in in vitro models that recapitulate key aspects of PD pathology.
-
Immortalized Cell Lines: SH-SY5Y human neuroblastoma cells are a widely used model in PD research because they are of neuronal origin and can be differentiated into a more mature dopaminergic phenotype.[9] Studies with this compound in these cells have established its fundamental mechanism of enhancing mitophagy.[5][8]
-
Patient-Derived iPSC Models: The most compelling evidence for the therapeutic potential of this compound comes from studies using induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients with PRKN loss-of-function mutations. In these models, which have an inherent defect in mitophagy, treatment with CMPD-39 significantly restored the clearance of damaged mitochondria to levels observed in healthy control neurons.[7][8] This demonstrates that bypassing the defective Parkin protein by directly inhibiting USP30 is a viable strategy.
-
Context within Other PD Models: While research on this compound has focused on cell-based systems, the broader field of PD research utilizes a variety of animal models.
-
Neurotoxin Models: Agents like MPTP, 6-hydroxydopamine (6-OHDA), and rotenone are used to induce rapid and selective degeneration of dopaminergic neurons, mimicking the neurochemical and motor deficits of PD.[4][9][10] These are valuable for testing symptomatic treatments.
-
Genetic Models: Transgenic animals overexpressing α-synuclein or carrying mutations in genes like LRRK2, PINK1, or PRKN are used to model the genetic causes of PD and study disease progression.[10] Future in vivo studies of this compound would likely employ such models to assess its neuroprotective effects and impact on motor function.
-
Conclusion
This compound is a highly selective and potent inhibitor of USP30 that has been rigorously characterized in cellular models relevant to Parkinson's disease. By blocking the primary "brake" on mitophagy, it effectively enhances the clearance of damaged mitochondria. Crucially, it can restore mitophagy in dopaminergic neurons derived from PD patients with mutations in the PRKN gene, highlighting its potential to act downstream of the primary genetic defect.[7][8] These findings establish this compound as a valuable research tool and a promising candidate for the development of disease-modifying therapies for Parkinson's disease and other neurodegenerative disorders associated with mitochondrial dysfunction.
References
- 1. Frontiers | Evaluation of Models of Parkinson's Disease [frontiersin.org]
- 2. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 10. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Foundational Research on USP30 Inhibition by (R)-CMPD-39: A Technical Guide
Executive Summary: Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase localized to the outer mitochondrial and peroxisomal membranes, where it acts as a critical negative regulator of organelle quality control pathways, primarily mitophagy and pexophagy. Its inhibitory role in the PINK1/Parkin signaling cascade makes it a compelling therapeutic target for neurodegenerative conditions like Parkinson's disease, which are characterized by mitochondrial dysfunction. This document provides a comprehensive technical overview of the foundational research on (R)-CMPD-39, a potent, selective, and non-covalent small-molecule inhibitor of USP30. We detail its biochemical properties, cellular target engagement, mechanism of action, and the key experimental protocols used for its characterization.
Biochemical Profile: Potency and Selectivity
This compound (referred to as CMPD-39 in many studies) is a benzosulphonamide compound identified as a highly potent inhibitor of USP30.[1][2] In vitro enzymatic assays demonstrate its ability to inhibit recombinant USP30 with nanomolar efficacy.[1][3][4] Crucially for a tool compound and potential therapeutic, it exhibits remarkable selectivity, showing no significant activity against a broad panel of other deubiquitinating enzymes (DUBs) even at high concentrations.[1][2][5]
Table 1: Quantitative Biochemical Data for this compound
| Parameter | Value | Cell/System | Source |
| IC₅₀ vs. USP30 | ~20 nM | In vitro enzymatic assay | [1][3][5] |
| Cellular Target Engagement | 10-50 nM | SH-SY5Y Neuroblastoma Cells | [4][6] |
| Maximal Cellular Effect | <200 nM | SH-SY5Y & RPE1-YFP-PRKN Cells | [1][2] |
| Selectivity Profile | No significant inhibition | >40 DUBs at concentrations up to 100 µM | [1][4][6] |
Experimental Protocols: Biochemical Characterization
This assay quantifies the enzymatic activity of recombinant USP30 and its inhibition by compounds like this compound.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
-
Methodology:
-
A solution of recombinant human USP30 protein (e.g., 5 nM final concentration) is prepared in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT).[7]
-
The inhibitor, this compound, is serially diluted and pre-incubated with the USP30 enzyme for a defined period (e.g., 30 minutes) at room temperature.[7]
-
The enzymatic reaction is initiated by adding a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110), at a fixed concentration (e.g., 100 nM).[7]
-
The increase in fluorescence, resulting from the cleavage of the substrate by active USP30, is monitored over time using a plate reader.
-
IC₅₀ values are calculated by plotting the rate of reaction against the inhibitor concentration.
-
This screening is essential to confirm that the inhibitor's effects are due to specific targeting of USP30.
-
Objective: To assess the selectivity of this compound against a broad panel of other DUBs.
-
Methodology:
-
The inhibitor is screened at various concentrations (e.g., 1 µM to 100 µM) against a large panel of purified, recombinant DUB enzymes from different families (e.g., USP, OTU, UCH, Josephin).[1][8]
-
Specialized platforms, such as the Ubiquigent DUBprofiler™, are often employed for this purpose.[1][9]
-
The activity of each DUB is measured in the presence of the inhibitor, and the percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
The results confirm that this compound is highly selective for USP30, with minimal to no inhibition of other DUBs across a wide concentration range.[1][2]
-
Cellular Mechanism of Action
This compound exerts its biological effects by directly engaging and inhibiting USP30 within intact cells. This leads to an accumulation of ubiquitin on USP30 substrates located on the outer mitochondrial and peroxisomal membranes, thereby promoting their degradation via autophagy.
Mitochondrial damage leads to the stabilization of the kinase PINK1 on the outer mitochondrial membrane (OMM). PINK1 phosphorylates both ubiquitin and the E3 ubiquitin ligase Parkin, leading to Parkin recruitment and activation.[1][10] Activated Parkin then poly-ubiquitinates numerous OMM proteins, such as TOMM20, which flags the damaged mitochondrion for engulfment by an autophagosome and subsequent lysosomal degradation (mitophagy).[1][10] USP30 counteracts this process by removing these ubiquitin chains.[3][10] By inhibiting USP30, this compound prevents the removal of ubiquitin, amplifying the "eat-me" signal and enhancing mitophagy.[1][5]
A similar mechanism governs the turnover of peroxisomes. The E3 ligase PEX2 ubiquitinates peroxisomal membrane proteins, signaling for pexophagy.[3] USP30 also localizes to peroxisomes and counteracts this process.[1][3][11] Inhibition of USP30 with this compound has been shown to enhance basal pexophagy, providing the first evidence of a small molecule capable of promoting peroxisome turnover via a defined target.[1][3][11]
Experimental Protocols: Cellular Assays
This assay confirms that the inhibitor engages its target in a complex cellular environment.
-
Objective: To demonstrate direct binding and inhibition of endogenous USP30 in intact cells.
-
Methodology:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with varying concentrations of this compound for a set period (e.g., 2 hours).[1][9]
-
An activity-based probe, such as HA-tagged Ubiquitin-propargylamide (HA-Ub-PA), is added to the cells for a short duration (e.g., 10 minutes at 37°C).[1][9] This probe forms a covalent bond with the active site cysteine of DUBs.
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody against USP30.
-
If this compound is bound to the USP30 active site, it will block the binding of the Ub-PA probe. This is visualized as a downward shift in the molecular weight of USP30 (unbound, lower band) compared to the probe-bound, up-shifted band.[1] The concentration-dependent decrease in the upper band confirms target engagement.[1][8]
-
This assay provides a direct functional readout of USP30 inhibition in the mitophagy pathway.
-
Objective: To measure the change in ubiquitylation status of known USP30 substrates on the mitochondria.
-
Methodology:
-
Cells expressing Parkin (e.g., hTERT-RPE1-YFP-PRKN or SH-SY5Y) are used.[5][6]
-
Mitophagy is induced by treating cells with mitochondrial depolarizing agents like Antimycin A and Oligomycin A (AO) for 1-4 hours.[6][9]
-
Cells are co-treated with vehicle (DMSO) or this compound (e.g., 200 nM).[5][6]
-
Following treatment, cells are lysed and subjected to Western blot analysis.
-
Blots are probed with antibodies against known USP30 substrates, primarily TOMM20 and SYNJ2BP.[1][5][11]
-
In the presence of this compound, an enhancement of mono- and poly-ubiquitylated forms of these substrates is observed, confirming functional inhibition of USP30.[1][5]
-
This assay visualizes and quantifies the turnover of peroxisomes.
-
Objective: To measure the effect of USP30 inhibition on the rate of pexophagy.
-
Methodology:
-
U2OS cells stably expressing a pexophagy reporter, Keima-SKL, are utilized.[1][5] The Keima protein has a pH-dependent excitation spectrum. It emits green fluorescence in the neutral pH of the cytosol and red fluorescence in the acidic environment of the lysosome.
-
Cells are treated with this compound (e.g., 200 nM - 1 µM) for an extended period (e.g., 96 hours).[5]
-
Cells are analyzed by fluorescence microscopy.
-
An increase in the ratio of red to green fluorescence indicates the delivery of peroxisomes (tagged with Keima-SKL) to the lysosome for degradation.
-
Treatment with this compound leads to a significant increase in red fluorescent puncta, demonstrating an enhancement of basal pexophagy.[1][3]
-
Conclusion
The foundational research on this compound has established it as a premier tool compound for probing USP30 biology. Its high potency, exceptional selectivity, and demonstrated on-target effects in cellular models of mitophagy and pexophagy provide a solid basis for its use in further research. Moreover, its ability to restore mitochondrial quality control in patient-derived neurons underscores the therapeutic potential of USP30 inhibition for neurodegenerative diseases.[5][6][10] This technical guide summarizes the key quantitative data and experimental frameworks that form the cornerstone of our understanding of this important molecule.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chimeric deubiquitinase engineering reveals structural basis for specific inhibition of the mitophagy regulator USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Structural Premise of Selective Deubiquitinase USP30 Inhibition by Small-Molecule Benzosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 11. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-CMPD-39: A Technical Guide to its Therapeutic Potential as a Selective USP30 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of (R)-CMPD-39, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). This compound has emerged as a significant tool compound for modulating cellular quality control pathways, specifically mitophagy and pexophagy, with considerable therapeutic potential in neurodegenerative diseases and other conditions linked to mitochondrial dysfunction. This guide details the mechanism of action, quantitative data, key experimental protocols, and relevant signaling pathways associated with this compound.
Core Mechanism of Action
This compound is a non-covalent inhibitor of USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes.[1] USP30 counteracts the ubiquitination of mitochondrial and peroxisomal proteins, thereby suppressing the selective autophagic removal of these organelles (mitophagy and pexophagy, respectively).[2][3] By inhibiting USP30, this compound enhances the ubiquitination of key proteins on the mitochondrial surface, such as TOMM20 and SYNJ2BP, promoting the recruitment of the autophagy machinery and subsequent degradation of damaged or superfluous organelles.[1] This mechanism is particularly relevant to the PINK1/PRKN pathway, a critical regulator of mitochondrial quality control.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published in vitro and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | ~20 nM | In vitro USP30 enzyme activity assay | [1][2] |
| Selectivity | Highly selective for USP30 over a panel of >40 DUBs at concentrations up to 100 µM | DUB profiler screen | [2] |
| Cellular Target Engagement | <200 nM for maximal USP30 inhibition | Activity-based ubiquitin probe competition assay in SHSY5Y cells | [2] |
| Cell-Based Assay | Cell Line | Concentration | Effect | Reference |
| TOMM20 Ubiquitylation | RPE1-YFP-PRKN | 200 nM | Enhanced ubiquitylation after mitochondrial depolarization | [2] |
| Basal Mitophagy | SHSY5Y-mitoQC | 1 µM | Increased number and size of mitolysosomes | [2] |
| Mitophagy Restoration | PRKN mutant dopaminergic iNeurons | Not specified | Restored mitophagy index to near control levels | [2] |
| Basal Pexophagy | U2OS-Keima-SKL | Not specified | Strong increase in basal pexophagy | [2] |
Signaling Pathway
The primary signaling pathway influenced by this compound is the PINK1/PRKN-mediated mitophagy pathway. The following diagram illustrates the core components and the role of USP30 and its inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols: Preparation of (R)-CMPD-39 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
(R)-CMPD-39 is the R-enantiomer of CMPD-39, a potent and selective non-covalent inhibitor of the deubiquitinase USP30, with an IC50 of approximately 20 nM.[1][2] It plays a crucial role in research related to mitochondrial autophagy (mitophagy) and peroxisomal autophagy (pexophagy) by enhancing the ubiquitination of mitochondrial proteins.[1][2] Proper preparation of a stock solution is the first critical step for in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. This document provides a detailed protocol for the preparation of this compound stock solutions.
2. Quantitative Data Summary
A summary of the essential quantitative data for this compound is provided in the table below for quick reference.
| Parameter | Value | Reference |
| Molecular Weight | 497.58 g/mol | [1][3] |
| Solubility in DMSO | 90 mg/mL | [3] |
| Appearance | Solid, White to off-white | [1] |
| CAS Number | 2242582-40-5 | [1][3] |
Table 1: Molarity Calculations for Stock Solutions
This table provides the required mass of this compound to prepare stock solutions of common concentrations.
| Desired Stock Concentration (mM) | Volume of DMSO (mL) | Mass of this compound Required (mg) |
| 10 | 1 | 4.98 |
| 20 | 1 | 9.95 |
| 50 | 1 | 24.88 |
| 10 | 5 | 24.88 |
| 20 | 5 | 49.76 |
Note: The mass is calculated using the formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
3. Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a stock solution of this compound in DMSO.
3.1. Materials
-
This compound solid powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
3.3. Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Refer to Table 1 for guidance.
-
-
Add DMSO:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief warming in a water bath (37°C) can aid dissolution. Do not overheat.
-
-
Aliquot and Store:
-
For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1][3] The stability at -20°C is cited as 1 month, and at -80°C as 6 months.[1][3]
-
4. Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Signaling Pathway Context
This compound is an inhibitor of USP30, which is involved in the regulation of mitophagy. The diagram below provides a simplified overview of this signaling pathway.
Caption: Role of this compound in the USP30-mediated mitophagy pathway.
References
Application Notes and Protocols for Western Blot Analysis of TOMM20 Ubiquitination Following (R)-CMPD-39 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30, to study the ubiquitination of the outer mitochondrial membrane protein TOMM20. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to enhanced mitophagy. This protocol is designed to guide researchers in setting up and performing a Western blot analysis to detect changes in TOMM20 ubiquitination and degradation upon treatment with this compound.
Signaling Pathway of this compound in Modulating TOMM20 Ubiquitination
This compound is a potent and selective inhibitor of USP30, a deubiquitinase that removes ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy.[1][2] Inhibition of USP30 by this compound leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, a key signal for the recruitment of the autophagy machinery and subsequent degradation of mitochondria. One of the key substrates of USP30 on the mitochondria is TOMM20.[1][3] Therefore, treatment with this compound enhances the ubiquitination of TOMM20, which can be observed as higher molecular weight species on a Western blot, and subsequently promotes its degradation through mitophagy.[2]
Caption: Signaling pathway of this compound action on TOMM20.
Quantitative Data Summary
The following table summarizes the experimental conditions for observing the effects of this compound on TOMM20.
| Cell Line | This compound Concentration | Treatment Time | Observed Effect on TOMM20 | Reference |
| RPE1-YFP-PRKN | 200 nM | 1 - 4 hours | Enhanced ubiquitination and degradation | [2][3] |
| SH-SY5Y | 200 nM | 1 - 4 hours | Enhanced ubiquitination | [3] |
| SH-SY5Y | 1 µM | 96 hours | Enhanced basal mitophagy | [1] |
Experimental Workflow for TOMM20 Western Blot
The following diagram outlines the key steps for the Western blot protocol.
Caption: Western blot experimental workflow.
Detailed Western Blot Protocol for TOMM20
This protocol is optimized for detecting changes in TOMM20 levels and its ubiquitination status in cultured cells treated with this compound.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
This compound (stock solution in DMSO)
-
Mitochondrial depolarization agents (optional, e.g., Antimycin A and Oligomycin)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against TOMM20 (e.g., rabbit polyclonal or mouse monoclonal)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 200 nM) for the specified duration (e.g., 1-4 hours).[3] A vehicle control (DMSO) should be run in parallel.
-
Optional: To induce mitophagy and enhance the ubiquitination signal, co-treat with mitochondrial depolarizing agents like Antimycin A and Oligomycin (e.g., 1 µM each) for the final 1-4 hours of the this compound treatment.[4]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against TOMM20, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions for TOMM20 antibodies range from 1:1000 to 1:8000.[1][5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Analyze the band intensities using image analysis software. Look for a decrease in the band corresponding to unmodified TOMM20 (approx. 16 kDa) and the appearance of higher molecular weight bands corresponding to ubiquitinated TOMM20. Normalize TOMM20 band intensity to a loading control (e.g., β-actin or GAPDH).
-
References
Application Notes and Protocols for Mitophagy Induction Using (R)-CMPD-39
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (R)-CMPD-39, a selective inhibitor of the deubiquitylase USP30, to induce and analyze mitophagy. This document is intended for professionals in academic research and the pharmaceutical industry engaged in studying mitochondrial quality control, neurodegenerative diseases, and related drug discovery efforts.
Introduction
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for maintaining cellular homeostasis. Dysfunctional mitophagy is implicated in a variety of human pathologies, most notably neurodegenerative disorders such as Parkinson's disease. The PINK1/Parkin signaling pathway is a key regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates mitochondrial outer membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.
Ubiquitin-specific peptidase 30 (USP30), a deubiquitylase localized to the mitochondrial outer membrane, counteracts this process by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[1][2][3] this compound is a potent and selective non-covalent inhibitor of USP30 with an IC50 of approximately 20 nM.[1][4] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, promoting the clearance of damaged mitochondria.[1][4] This makes this compound a valuable pharmacological tool for studying the induction of mitophagy and a potential therapeutic agent for diseases associated with impaired mitochondrial quality control.[1][5]
Mechanism of Action of this compound in Mitophagy Induction
This compound enhances mitophagy by inhibiting the deubiquitinating activity of USP30. This leads to an accumulation of ubiquitin on mitochondrial outer membrane proteins, such as TOMM20 and SYNJ2BP, which are substrates of the PINK1/Parkin pathway.[1][4][5] The increased ubiquitination serves as a robust "eat-me" signal, promoting the recruitment of autophagy receptors and the subsequent engulfment of the mitochondrion by an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded.
Caption: Signaling pathway of this compound-induced mitophagy.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on mitophagy-related endpoints as reported in the literature.
Table 1: Effect of this compound on Basal Mitophagy in SH-SY5Y-mitoQC Cells [1][6][7]
| This compound Concentration | Incubation Time | Endpoint | Observation |
| 200 nM | 96 h | Number of Mitolysosomes | Statistically significant increase |
| 500 nM | 96 h | Number of Mitolysosomes | Statistically significant increase |
| 1 µM | 96 h | Number of Mitolysosomes | Statistically significant increase |
| 200 nM | 96 h | Mean Mitolysosome Area | No significant change |
| 500 nM | 96 h | Mean Mitolysosome Area | Statistically significant increase |
| 1 µM | 96 h | Mean Mitolysosome Area | Statistically significant increase |
Table 2: Effect of this compound on Depolarization-Induced Mitophagy [1][5]
| Cell Line | This compound Concentration | Co-treatment | Incubation Time | Endpoint | Observation |
| RPE1-YFP-PRKN | 200 nM | 1 µM Antimycin A / Oligomycin A | 1 h | TOMM20 Ubiquitination | Enhanced mono- and multi-ubiquitination |
| SH-SY5Y | 200 nM | 1 µM Antimycin A / Oligomycin A | 4 h | TOMM20 Ubiquitination | Enhanced ubiquitination |
| RPE1-YFP-PRKN | 200 nM | 1 µM Antimycin A / Oligomycin A | 4 h | TOMM20 Degradation | Promoted degradation |
Experimental Protocols
Protocol 1: Assessment of Basal Mitophagy using a Fluorescent Reporter (mitoQC)
This protocol describes the use of the mitoQC (mCherry-GFP-Fis1(101-152)) reporter system to quantify basal mitophagy in SH-SY5Y cells treated with this compound.[1]
Materials:
-
SH-SY5Y cells stably expressing the mitoQC reporter
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Imaging plates or dishes suitable for fluorescence microscopy
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed SH-SY5Y-mitoQC cells into imaging plates at a suitable density to allow for proliferation over the course of the experiment without reaching confluency.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium at final concentrations of 200 nM, 500 nM, and 1 µM. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 96 hours.
-
After incubation, acquire images using a fluorescence microscope. Capture both the GFP (green) and mCherry (red) channels.
-
Analyze the images to quantify the number and area of mitolysosomes. Mitolysosomes are identified as red-only puncta (mCherry-positive, GFP-negative), as the GFP signal is quenched in the acidic environment of the lysosome.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an autoinhibitory, mitophagy-inducing peptide derived from the transmembrane domain of USP30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of (R)-CMPD-39 in U2OS Pexophagy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CMPD-39 is a potent and selective non-covalent inhibitor of the deubiquitinase USP30, with an IC50 of approximately 20 nM.[1][2] By inhibiting USP30, this compound enhances the ubiquitination of peroxisomal membrane proteins, thereby promoting the selective autophagic degradation of peroxisomes, a process known as pexophagy.[1][2] This makes this compound a valuable pharmacological tool for studying the molecular mechanisms of pexophagy and for investigating its therapeutic potential in diseases associated with peroxisomal dysfunction. This document provides detailed application notes and protocols for the use of this compound in studying pexophagy in the human osteosarcoma cell line, U2OS.
Mechanism of Action
USP30 is a deubiquitinase that is localized to both mitochondria and peroxisomes.[2][3][4][5] On peroxisomes, USP30 counteracts the action of E3 ubiquitin ligases, such as PEX2, by removing ubiquitin chains from peroxisomal membrane proteins.[6] This deubiquitination activity of USP30 suppresses basal pexophagy, thereby maintaining peroxisome abundance.[5][6][7]
This compound inhibits the catalytic activity of USP30.[1][2] This inhibition leads to an accumulation of ubiquitinated proteins on the peroxisomal membrane, which then serve as a signal for recognition by autophagy receptors, such as NBR1.[6][8][9] The NBR1-mediated pathway is crucial for CMPD-39-induced pexophagy.[8][9] The recruitment of the autophagy machinery ultimately leads to the engulfment of the peroxisome by an autophagosome and its subsequent degradation upon fusion with a lysosome.[5][7]
Signaling Pathway of this compound-Induced Pexophagy
Caption: Signaling pathway of this compound-induced pexophagy.
Quantitative Data
The following table summarizes the quantitative effects of USP30 inhibition on pexophagy.
| Cell Line | Treatment/Condition | Assay | Key Finding | Reference |
| U2OS-Keima-SKL | This compound (200 nM - 1 µM; 96 h) | Fluorescence Microscopy | Significant enhancement of basal pexophagy; increased number and area of peroxisomes undergoing autophagy. | [1] |
| U2OS-Keima-SKL | This compound | Fluorescence Reporter Assay | Strong increase in basal pexophagy. | [2] |
| Cells depleted of USP30 | siRNA depletion | Keima-SKL pexophagy reporter | Approximately 2-fold increase in constitutive pexophagy. | [5][7] |
| RPE1 USP30 CRISPR KO | CRISPR Knockout | Basal Pexophagy Assay | Increased level of basal pexophagy. | [3] |
Experimental Protocols
U2OS Cell Culture
U2OS cells are a human osteosarcoma cell line commonly used in cell biology research.
Materials:
-
U-2 OS cell line (ATCC HTB-96)
-
Growth Medium: DMEM (GIBCO # 11960) or McCoy's 5a medium
-
Fetal Bovine Serum (FBS), 10%
-
L-Glutamine, 2mM
-
Penicillin-Streptomycin (100 units/ml penicillin, 100 µg/ml streptomycin)
-
Trypsin-EDTA (0.05% or 0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
Protocol:
-
Cell Growth and Maintenance: Culture U2OS cells in growth medium in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.[10]
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.[10][12]
-
Neutralize the trypsin with fresh growth medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.[10][12]
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density. A typical split ratio is 1:4 to 1:6 every 4 to 5 days.[10][12]
Pexophagy Assay using U2OS-Keima-SKL Reporter Cells
This protocol utilizes U2OS cells stably expressing the Keima-SKL fluorescent reporter to monitor pexophagy. The Keima protein exhibits a pH-dependent fluorescence shift. In the neutral pH of the peroxisome, Keima is excited at 440 nm (green). Upon delivery to the acidic lysosome during pexophagy, the excitation maximum shifts to 586 nm (red). The ratio of red to green fluorescence provides a quantitative measure of pexophagy.
Materials:
-
U2OS cells stably expressing Keima-SKL
-
This compound
-
DMSO (vehicle control)
-
Complete growth medium
-
Fluorescence microscope or high-content imaging system with 440 nm and 561 nm lasers
Protocol:
-
Cell Plating: Seed U2OS-Keima-SKL cells in a suitable imaging plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 200 nM to 1 µM).[1] Add the compound-containing medium to the cells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 96 hours).[1][2]
-
Image Acquisition: Acquire images using a fluorescence microscope. Capture images in both the green (Ex: 440 nm) and red (Ex: 561 nm) channels.
-
Image Analysis: Quantify the pexophagic flux by measuring the ratio of the red fluorescent signal (from Keima in lysosomes) to the green fluorescent signal (from Keima in peroxisomes). An increase in the red/green ratio indicates an induction of pexophagy.
Experimental Workflow
Caption: Experimental workflow for pexophagy analysis.
Concluding Remarks
This compound is a powerful tool for inducing and studying pexophagy in U2OS cells. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this compound effectively in their studies of peroxisome quality control and related cellular processes. The ability to pharmacologically modulate pexophagy opens up new avenues for investigating the role of this pathway in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual role of USP30 in controlling basal pexophagy and mitophagy | EMBO Reports [link.springer.com]
- 4. Dual role of USP30 in controlling basal pexophagy and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aspects of USP30 biology in the regulation of pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzyme USP30 maintains basal peroxisome abundance by regulating pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Segregation of pathways leading to pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Segregation of pathways leading to pexophagy | Life Science Alliance [life-science-alliance.org]
- 10. encodeproject.org [encodeproject.org]
- 11. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 12. U-2 OS Cell Line - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for (R)-CMPD-39 Treatment of Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CMPD-39 is a potent and selective non-covalent inhibitor of the deubiquitylase USP30. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial and peroxisomal proteins, leading to the selective removal of damaged organelles through autophagy, a process known as mitophagy and pexophagy, respectively.[1] This mechanism holds significant therapeutic potential for neurodegenerative diseases, such as Parkinson's disease, where impaired mitochondrial function is a key pathological feature.[1][2][3] Application of this compound to dopaminergic neurons derived from Parkinson's disease patients has been shown to restore impaired mitochondrial function and enhance mitophagy to levels comparable to healthy controls.[2][4][5]
This document provides a detailed guide for the experimental use of this compound in neuronal cell cultures, including its mechanism of action, protocols for treatment, and methods for assessing its biological effects.
Mechanism of Action
USP30 is a deubiquitylating enzyme located on the outer mitochondrial and peroxisomal membranes. It counteracts the activity of E3 ubiquitin ligases like Parkin, which is crucial for tagging damaged mitochondria for degradation.[3] In response to mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates various outer mitochondrial membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and clear the damaged organelle. USP30 removes these ubiquitin chains, thereby inhibiting mitophagy.
This compound selectively inhibits the enzymatic activity of USP30, leading to an accumulation of ubiquitin on mitochondrial proteins such as TOMM20 and SYNJ2BP.[1][2][4] This enhanced ubiquitination promotes the recruitment of autophagosomes and subsequent lysosomal degradation of the mitochondria, a process that can be pharmacologically enhanced with this compound.[2]
Caption: Signaling pathway of this compound in promoting mitophagy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and cell-based assays.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (USP30 Inhibition) | ~20 nM | In vitro enzymatic assay | [1][2] |
| Selectivity | High over other DUBs (1-100 µM) | DUB profiler screen | [1][5] |
Table 1: In Vitro Efficacy of this compound.
| Application | Concentration Range | Treatment Duration | Cell Line | Observed Effect | Reference |
| Enhancement of Ubiquitination | 200 nM | 1 - 4 hours | RPE1-YFP-PRKN, SHSY5Y | Increased ubiquitination of TOMM20 and SYNJ2BP | [1][2][4] |
| Induction of Basal Mitophagy | 1 µM | 96 hours | SHSY5Y-mitoQC | Increased number and area of mitophagosomes | [1] |
| Restoration of Mitophagy | 1 µM | 24 hours | Patient-derived iNeurons | Restored mitophagy index to near control levels in PRKN mutant neurons | [2][5] |
| Enhancement of Pexophagy | 200 nM - 1 µM | 96 hours | U2OS-Keima-SKL | Increased number and area of peroxisomes undergoing autophagy | [1] |
| Toxicity Assessment | Up to 1 µM | 96 hours | Neurons | No observable toxic effects | [2] |
Table 2: Recommended Concentrations and Durations for Cell-Based Assays.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution, for example, 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Treatment of Neuronal Cultures
This protocol is a general guideline and may require optimization depending on the specific neuronal cell type and experimental goals.
-
Cell Plating: Plate neurons (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or iPSC-derived neurons) at an appropriate density in a suitable culture vessel. Allow the cells to adhere and differentiate as required by the specific cell type.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in pre-warmed, complete culture medium to the desired final concentration (e.g., 200 nM to 1 µM).
-
Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For control wells, use medium containing the same final concentration of DMSO as the treated wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 1 to 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream analyses as described in the subsequent protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining After (R)-CMPD-39 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing immunofluorescence (IF) analysis of cells treated with (R)-CMPD-39. This document details the mechanism of action of this compound, offers a step-by-step protocol for immunofluorescent staining, and presents quantitative data and troubleshooting tips to facilitate the study of its cellular effects.
Introduction to this compound
This compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinase (DUB) uniquely localized to the outer membrane of mitochondria and peroxisomes.[2][3] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy, the selective autophagy of damaged mitochondria.[3][4] Inhibition of USP30 by this compound enhances the ubiquitination of mitochondrial outer membrane proteins, thereby promoting the clearance of damaged mitochondria.[1][4] This makes this compound a valuable pharmacological tool for investigating mitochondrial quality control pathways and a potential therapeutic agent for conditions associated with mitochondrial dysfunction, such as Parkinson's disease.[1][5]
Immunofluorescence is a powerful technique to visualize the subcellular effects of this compound. It allows for the direct observation and quantification of changes in protein localization, protein expression levels, and the status of key markers involved in mitophagy and pexophagy following treatment.
Mechanism of Action: USP30 Inhibition by this compound
Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on surface proteins.[3] This recruits the E3 ubiquitin ligase Parkin (PRKN), which further ubiquitinates various mitochondrial proteins, tagging the damaged organelle for degradation via autophagy (mitophagy).[3] USP30 counteracts this process by removing these ubiquitin tags.[4] this compound inhibits USP30, preventing the deubiquitination of key substrates like TOMM20 and SYNJ2BP, which enhances phosphoubiquitin accumulation and accelerates mitophagy and pexophagy.[1][4][5]
Application Notes
-
Cell Line Selection: The choice of cell line is critical. Cell lines with endogenous Parkin expression (e.g., SH-SY5Y neuroblastoma cells) are suitable for studying basal mitophagy.[2][4] For cell lines with low or absent Parkin expression (e.g., U2OS, hTERT-RPE1), overexpression of a tagged Parkin (like YFP-Parkin) may be necessary to robustly induce and visualize mitophagy.[2][4]
-
Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as the this compound treatment. For specificity, USP30 knockout (KO) cells can be used as a negative control, as this compound treatment should not affect mitophagy markers in these cells.[4][5]
-
Antibody Selection: Choose primary antibodies validated for immunofluorescence that target key proteins in the pathway. Recommended targets include:
-
TOMM20: A mitochondrial outer membrane protein that is degraded during mitophagy.[4] A decrease in TOMM20 signal is indicative of mitochondrial clearance.
-
Ubiquitin (or specific linkages like K63): To visualize the accumulation of ubiquitin on mitochondria.
-
LC3B: A marker for autophagosomes. Punctate LC3B staining that co-localizes with mitochondria indicates the formation of mitophagosomes.
-
Mitochondrial markers: Antibodies against proteins like Cytochrome C or HSP60 can be used to label the entire mitochondrial network.
-
-
Co-treatment (Optional): To induce mitochondrial damage and synchronize mitophagy, cells can be co-treated with a mitochondrial depolarizing agent like oligomycin and antimycin A (A+O) for a short period (1-4 hours) alongside this compound.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell-based assays.
Table 1: this compound Potency and Recommended Concentrations
| Parameter | Value | Cell Lines | Notes |
|---|---|---|---|
| IC₅₀ (in vitro) | ~20 nM | N/A | In vitro enzymatic assay.[1][2] |
| Effective Concentration | 200 nM - 1 µM | SH-SY5Y, hTERT-RPE1, U2OS | Maximal effect on TOMM20 ubiquitylation observed at 200 nM.[1][2][4] |
| Treatment Duration | 1 - 96 hours | SH-SY5Y, hTERT-RPE1, U2OS | Short-term (1-4h) for ubiquitination studies; long-term (24-96h) for mitophagy/pexophagy flux.[1][4] |
Table 2: Observed Effects of this compound Treatment
| Endpoint | Observation | Treatment Conditions | Cell Line |
|---|---|---|---|
| Protein Ubiquitination | Enhanced mono- and multi-ubiquitination of TOMM20 and SYNJ2BP.[4] | 200 nM this compound + 1 µM A+O, 1-4 hours | hTERT-RPE1-YFP-PRKN, SH-SY5Y |
| TOMM20 Degradation | Increased degradation of TOMM20.[4] | 200 nM this compound + 1 µM A+O, 4 hours | hTERT-RPE1-YFP-PRKN |
| Basal Mitophagy | Significantly increased number and area of mitophagosomes.[1] | 1 µM this compound, 96 hours | SH-SY5Y-mitoQC |
| Basal Pexophagy | Significantly enhanced peroxisomal autophagy.[1] | 200 nM - 1 µM this compound, 96 hours | U2OS-Keima-SKL |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing immunofluorescence staining on adherent cells grown on coverslips following treatment with this compound.
Materials and Reagents
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton™ X-100, 0.2% in PBS
-
Bovine Serum Albumin (BSA), 5% in PBST (PBS + 0.1% Tween-20)
-
Primary antibodies (e.g., anti-TOMM20, anti-LC3B)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (or other nuclear stain)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
24-well tissue culture plates
Protocol Steps
-
Cell Seeding: a. Place sterile glass coverslips into the wells of a 24-well plate. b. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment. c. Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: a. Prepare working solutions of this compound and any co-treatments (e.g., A+O) in pre-warmed cell culture medium. Also prepare a vehicle control (DMSO) at the same final concentration. b. Aspirate the medium from the cells and replace it with the treatment or control medium. c. Incubate for the desired duration (e.g., 4 hours for ubiquitination, 24-96 hours for flux assays).
-
Fixation: a. Aspirate the treatment medium and gently wash the cells twice with PBS.[6] b. Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[6] c. Aspirate the PFA and wash the cells twice with PBS, 5 minutes for each wash.[7]
-
Permeabilization: a. Add 1 mL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.[8] b. Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Blocking: a. Add 1 mL of blocking buffer (5% BSA in PBST) to each well. b. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
Primary Antibody Incubation: a. Dilute the primary antibody (or a combination of primary antibodies from different species for multiplexing) to its optimal concentration in the blocking buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. c. Incubate overnight at 4°C in a humidified chamber.[9][10]
-
Secondary Antibody Incubation: a. Aspirate the primary antibody solution and wash the cells three times with PBST for 5-10 minutes each.[6] b. Dilute the appropriate fluorophore-conjugated secondary antibody in blocking buffer. From this point on, protect the samples from light. c. Aspirate the wash buffer and add the diluted secondary antibody solution. d. Incubate for 1 hour at room temperature in the dark.[6]
-
Nuclear Staining and Mounting: a. Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each. b. (Optional) Incubate with a nuclear stain like DAPI (e.g., 300 nM in PBS) for 5 minutes. c. Perform a final wash with PBS. d. Carefully remove the coverslip from the well, remove excess liquid, and mount it cell-side down onto a microscope slide with a drop of antifade mounting medium.[10]
-
Imaging and Analysis: a. Allow the mounting medium to cure according to the manufacturer's instructions. b. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. c. For quantitative analysis, ensure that imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all experimental conditions.[11] d. Analyze images using software like ImageJ/Fiji or other high-content analysis platforms to quantify fluorescence intensity, co-localization, or the number of puncta per cell.[12][13]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Ineffective primary antibody; Incompatible fixation/permeabilization; Low protein expression; this compound treatment ineffective. | Increase primary antibody concentration or incubation time (overnight at 4°C).[6] Test alternative fixation methods (e.g., methanol).[10] Verify target expression by Western blot. Confirm the activity of the this compound compound. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 1-2 hours.[6] Titrate primary and secondary antibodies to determine optimal concentration. Increase the number and duration of wash steps.[9] |
| Non-Specific Staining | Secondary antibody cross-reactivity; Aggregated antibodies. | Use pre-adsorbed secondary antibodies. Run a secondary antibody-only control.[9] Centrifuge antibody solutions before use to pellet aggregates. |
| Cell Detachment | Overly harsh washing; Cells not well-adhered. | Be gentle during washing steps. Consider using coated coverslips (e.g., poly-L-lysine) to improve adherence. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. biotium.com [biotium.com]
- 11. Improved Visualization and Quantitative Analysis of Drug Effects Using Micropatterned Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring TOMM20 Degradation with (R)-CMPD-39: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-CMPD-39 to study the degradation of the mitochondrial outer membrane protein TOMM20. This compound is a selective, non-covalent inhibitor of the deubiquitinase USP30, with an IC50 of approximately 20 nM.[1] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, including TOMM20, thereby promoting their degradation through mitophagy, a selective form of autophagy for mitochondria.[1][2][3] This process is particularly relevant in the context of neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[1][4][5][6]
Data Presentation
The following tables summarize the quantitative data regarding the use of this compound for inducing TOMM20 degradation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| Target | USP30 (Ubiquitin Specific Peptidase 30) | [1] |
| IC50 | ~20 nM | [1][3] |
| Selectivity | High selectivity over other deubiquitinase (DUB) family members (1-100 µM) | [1] |
Table 2: Recommended Conditions for Cell-Based Assays
| Cell Line | This compound Concentration | Treatment Time | Observed Effect on TOMM20 | Source |
| hTERT-RPE1-YFP-PRKN | 200 nM | 4 hours | Enhanced degradation | [2][3] |
| hTERT-RPE1-YFP-PRKN | 200 nM | 1 hour | Enhanced ubiquitylation | [2][3] |
| SH-SY5Y | 200 nM - 1 µM | 4 hours | Enhanced ubiquitylation | [1][3] |
| SH-SY5Y-mitoQC | 1 µM | 96 hours | Enhanced basal mitophagy | [1] |
| U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Enhanced peroxisomal autophagy | [1] |
Signaling Pathway
The degradation of TOMM20 induced by this compound is primarily mediated through the PINK1/Parkin pathway of mitophagy. Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, including TOMM20.[5][7] USP30 counteracts this process by removing ubiquitin chains. This compound inhibits USP30, leading to an accumulation of ubiquitinated TOMM20 and subsequent recruitment of autophagy receptors, ultimately resulting in the engulfment of the damaged mitochondria by an autophagosome and its degradation.
Caption: Signaling pathway of this compound-induced TOMM20 degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of TOMM20 Degradation
This protocol details the steps for quantifying the degradation of TOMM20 in cultured cells treated with this compound using Western blotting.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Mitochondrial depolarization agent (e.g., Antimycin A and Oligomycin A)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TOMM20, anti-VDAC1 (loading control), anti-Actin or anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 200 nM) with or without a mitochondrial depolarization agent for the specified duration (e.g., 4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the TOMM20 signal to the loading control (VDAC1).
-
Caption: Experimental workflow for Western blot analysis of TOMM20 degradation.
Protocol 2: Immunofluorescence Analysis of TOMM20 Levels
This protocol describes the visualization and quantification of TOMM20 levels in cells treated with this compound using immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
Mitochondrial depolarization agent
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-TOMM20, anti-HSP60 or anti-ATP5A (mitochondrial marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (nuclear stain)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound and/or a mitochondrial depolarization agent as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of TOMM20. The signal can be normalized to the intensity of another mitochondrial marker that is not expected to be degraded, such as HSP60.
-
Caption: Experimental workflow for immunofluorescence analysis of TOMM20.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Mitochondrial damage triggers the concerted degradation of negative regulators of neuronal autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defective Mitochondrial Dynamics Underlie Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of (R)-CMPD-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-CMPD-39 is a potent and selective, non-covalent inhibitor of ubiquitin-specific protease 30 (USP30).[1] USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane and peroxisomes that acts as a negative regulator of mitophagy and pexophagy.[2] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to the clearance of damaged or dysfunctional mitochondria through the process of mitophagy.[1] This mechanism of action holds significant therapeutic potential for a range of human diseases associated with mitochondrial dysfunction, most notably neurodegenerative disorders such as Parkinson's disease.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in a preclinical model of Parkinson's disease.
Signaling Pathway of USP30 in Mitophagy
USP30 acts as a brake on the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules. This recruits the E3 ubiquitin ligase Parkin, which then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation by the autophagosome. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy. Inhibition of USP30 by this compound allows for the accumulation of ubiquitin on damaged mitochondria, promoting their clearance.[2][3]
Caption: USP30-mediated regulation of mitophagy and its inhibition by this compound.
Experimental Protocols
Animal Model: α-Synuclein Overexpression Model of Parkinson's Disease
A widely used and relevant model for Parkinson's disease involves the overexpression of mutant human α-synuclein (e.g., A53T) in the substantia nigra of mice or rats via adeno-associated virus (AAV) vectors. This model recapitulates key pathological features of the disease, including progressive dopaminergic neuron loss and α-synuclein aggregation.[5][6][7]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
AAV-hA53T-α-synuclein and AAV-GFP (control vector)
-
8-10 week old C57BL/6 mice
-
Stereotaxic surgery setup
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
-
Standard histology and immunohistochemistry reagents
-
HPLC system for neurotransmitter analysis
Procedure:
-
Stereotaxic Surgery: Anesthetize mice and stereotaxically inject AAV-hA53T-α-synuclein into the substantia nigra pars compacta (SNpc) of one hemisphere and AAV-GFP into the contralateral hemisphere. Allow for a 2-3 week post-operative recovery and for transgene expression.
-
Compound Administration: Prepare this compound in a suitable vehicle. Based on preclinical data for similar brain-penetrant USP30 inhibitors, a starting dose range of 10-50 mg/kg administered orally (p.o.) once daily is recommended.[8] A vehicle-treated control group should be included.
-
Treatment Period: Treat animals for a period of 8-12 weeks.
-
Behavioral Analysis: Perform behavioral tests at baseline and at regular intervals throughout the treatment period to assess motor function.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for histological and biochemical analyses.
In Vivo Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Key Methodologies
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To evaluate forelimb use asymmetry, indicative of unilateral dopamine depletion.
-
-
Immunohistochemistry:
-
Biochemical Analysis:
-
HPLC Analysis: To measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum as a functional readout of dopaminergic terminal integrity.[8]
-
-
Pharmacodynamic Readout (Optional):
Data Presentation
The following table presents hypothetical, yet representative, quantitative data from an in vivo efficacy study of this compound in an α-synuclein overexpression model of Parkinson's disease.
| Treatment Group | Rotarod Latency (s) | Ipsilateral TH+ Neurons (% of Contralateral) | Striatal Dopamine (ng/mg tissue) | p-αSyn Positive Aggregates (arbitrary units) |
| Sham + Vehicle | 185 ± 15 | 98 ± 4 | 15.2 ± 1.8 | 2.1 ± 0.5 |
| AAV-αSyn + Vehicle | 75 ± 12 | 52 ± 7 | 6.8 ± 1.1 | 18.5 ± 3.2 |
| AAV-αSyn + this compound (10 mg/kg) | 110 ± 14 | 68 ± 6 | 9.5 ± 1.3 | 12.3 ± 2.5 |
| AAV-αSyn + this compound (30 mg/kg) | 145 ± 18 | 85 ± 5 | 12.8 ± 1.5 | 7.4 ± 1.9 |
Conclusion
The provided protocols and methodologies offer a robust framework for the in vivo characterization of this compound. The primary focus of these studies should be on neuroprotective endpoints in a disease-relevant model of Parkinson's disease. Direct assessment of mitophagy using reporter mice can provide crucial pharmacodynamic data to link the observed efficacy to the compound's mechanism of action. Successful completion of such preclinical studies will be a critical step in advancing this compound towards clinical development for the treatment of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 4. Validation of USP30 as a Therapeutic Target for Parkinson's Disease Modification | Parkinson's Disease [michaeljfox.org]
- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Investigating Mitophagy and Mitochondrial Morphology In Vivo Using mito-QC: A Comprehensive Guide | Springer Nature Experiments [experiments.springernature.com]
- 10. Measuring in vivo mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mito-QC illuminates mitophagy and mitochondrial architecture in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent (R)-CMPD-39 western blot results
Welcome to the technical support center for (R)-CMPD-39. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable Western blot results.
Understanding this compound
This compound is a selective, non-covalent inhibitor of the deubiquitinase USP30. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial and peroxisomal proteins, leading to increased mitophagy and pexophagy.[1][2] Key substrates of USP30 that can be monitored by Western blot following this compound treatment are TOMM20 and SYNJ2BP.[1][2][3] Successful treatment with this compound will result in an increase in the mono- and multi-ubiquitylated forms of these proteins, which can be visualized as a ladder or smear of higher molecular weight bands on a Western blot.
Signaling Pathway of this compound in Mitophagy
The following diagram illustrates the signaling pathway affected by this compound, leading to the promotion of mitophagy.
References
how to prevent (R)-CMPD-39 precipitation in media
Welcome to the technical support center for (R)-CMPD-39. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a selective, non-covalent inhibitor of the deubiquitinase USP30 with an IC50 of approximately 20 nM.[1][2] It is utilized in research to study processes like mitophagy and pexophagy by preventing the removal of ubiquitin from mitochondrial and peroxisomal proteins.[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic compound, which often leads to low solubility in aqueous media.[3][4][5]
Q2: I'm observing precipitation of this compound when I add it to my cell culture media. Why is this happening?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue.[6][7] This typically occurs when the concentration of the compound exceeds its solubility limit in the media.[8] The abrupt change in polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to "crash out" of solution.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent. The most commonly used and recommended solvent for such compounds is Dimethyl Sulfoxide (DMSO).[4][9][10] Commercial suppliers often provide this compound pre-dissolved in DMSO.[1]
Q4: How can I prevent the final concentration of DMSO from affecting my experiment?
To avoid off-target effects, the final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, with 0.1% being a safe level for most cell lines.[7][9] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.[6]
Q5: Is it advisable to store this compound diluted in cell culture media?
No, it is not recommended to store this compound in cell culture media for extended periods.[6][11] The compound's stability in aqueous solutions may be limited, and the risk of precipitation increases over time.[8] Always prepare fresh dilutions of the compound in media for each experiment from a frozen DMSO stock. To minimize freeze-thaw cycles of the main stock solution, it is best practice to prepare single-use aliquots.[4][9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Exceeding solubility limit.[8] | Decrease the final concentration of this compound. Perform a solubility test in your specific media to determine the maximum soluble concentration.[11] |
| Improper dilution technique.[6] | Add the DMSO stock solution to pre-warmed media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[11] Perform serial dilutions in media instead of a single large dilution.[6] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility.[8][12] | Pre-warm the cell culture media to 37°C before adding the compound.[8] |
| Interaction with media components.[8][12] | High concentrations of salts or proteins in serum can contribute to precipitation.[6][12] If your experiment allows, test if adjusting the serum concentration affects solubility. | |
| pH shift in the incubator.[8] | Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH (typically 7.2-7.4).[6][8] | |
| Cloudy or Turbid Media | Fine particulate precipitation.[8] | Visually inspect the media under a microscope to confirm it is a chemical precipitate and not microbial contamination.[8] If it is a precipitate, remake the solution using the recommended techniques. |
| Poor quality of DMSO. | Use fresh, anhydrous (dry) DMSO for your stock solution, as absorbed moisture can reduce the solubility of hydrophobic compounds.[10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration, stable stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound completely.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Important: Add the DMSO stock to the media dropwise while gently mixing to avoid localized high concentrations.[11]
-
Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, transfer a small volume of each dilution to a slide and examine under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: this compound inhibits USP30, enhancing ubiquitination and promoting mitophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.hi.is [iris.hi.is]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
(R)-CMPD-39 off-target effects in cellular assays
Welcome to the technical support center for (R)-CMPD-39. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the distinction between on-target and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-covalent inhibitor of the ubiquitin-specific protease USP30.[1] Its on-target activity involves the inhibition of USP30's deubiquitinating function, which leads to an increase in the ubiquitination of mitochondrial and peroxisomal proteins.[1] This enhancement of ubiquitination promotes the clearance of damaged mitochondria (mitophagy) and peroxisomes (pexophagy).[1][2]
Q2: How selective is this compound for USP30?
A2: this compound demonstrates high selectivity for USP30. In vitro enzymatic assays show an IC50 of approximately 20 nM for USP30.[1][2] It has been profiled against a panel of over 40 deubiquitinating enzymes (DUBs) and shows high selectivity over these other family members at concentrations up to 100 µM.[1][2]
Q3: What are the recommended working concentrations for this compound in cellular assays?
A3: For most cellular assays, effective concentrations of this compound range from 200 nM to 1 µM.[1][2] A maximal effect on the ubiquitination of the USP30 substrate TOMM20 has been observed at 200 nM in hTERT-RPE1-YFP-PRKN cells.[2][3] For longer-term assays (e.g., 96 hours) to enhance basal mitophagy or pexophagy, concentrations up to 1 µM have been used without observable toxic effects.[1][2]
Q4: Have any off-target effects been reported for this compound?
A4: The available literature indicates that this compound is highly selective for USP30.[2][4] Studies have utilized USP30 knockout (KO) cells as a crucial control; in these cells, the effects of this compound on substrate ubiquitination and mitophagy are not observed, confirming the on-target specificity of the compound.[1][4] While no significant off-target effects have been reported at typical working concentrations (up to 1 µM), it is always good practice to include proper controls in your experiments to validate your findings.[2]
Troubleshooting Guide: Investigating Unexpected Cellular Phenotypes
If you are observing an unexpected phenotype in your cellular assay and suspect it might be an off-target effect of this compound, this guide provides a systematic approach to troubleshoot and validate your results.
Step 1: Confirm On-Target Engagement
The first step is to verify that this compound is engaging its intended target, USP30, in your specific cell system. A robust and direct readout for target engagement is the enhanced ubiquitination of known USP30 substrates.[2]
-
Recommended Assay: Western blot analysis of TOMM20 and SYNJ2BP ubiquitination.
-
Observation: Upon treatment with this compound and induction of mitochondrial depolarization (e.g., with Antimycin/Oligomycin), you should observe an increase in the ubiquitinated forms of TOMM20 and SYNJ2BP.[1][4]
-
Troubleshooting: If you do not observe this, it could indicate issues with your cell model, the concentration of this compound, or the induction of mitochondrial stress.
Step 2: Utilize a Genetic Knockout/Knockdown Control
The gold standard for validating that a compound's effect is on-target is to use a genetic model where the target is absent.
-
Recommended Approach: Use USP30 knockout (KO) cells or cells treated with siRNA/shRNA against USP30.
-
Experimental Design: Treat both your wild-type (WT) and USP30 KO/KD cell lines with this compound and assess your phenotype of interest.
-
Expected Outcome for On-Target Effect: The phenotype observed in WT cells upon this compound treatment should be absent in the USP30 KO/KD cells.[2][4] If the phenotype persists in the absence of USP30, it is likely an off-target effect.
Step 3: Dose-Response Analysis
Characterize the concentration-dependence of your observed phenotype.
-
Experimental Design: Treat your cells with a range of this compound concentrations, from low nanomolar to low micromolar.
-
Expected Outcome for On-Target Effect: A specific, saturable dose-response curve is expected for an on-target effect, which should correlate with the concentrations required for USP30 inhibition (e.g., EC50 in the range of 20-200 nM). Off-target effects may appear at higher concentrations and may not show a clear, saturable dose-response.
Step 4: Use a Structurally Unrelated USP30 Inhibitor
To further confirm that the observed phenotype is due to the inhibition of USP30 and not a specific chemical property of this compound, using a structurally different inhibitor of USP30 can be a powerful control.
-
Recommended Approach: If available, treat your cells with another validated and selective USP30 inhibitor with a different chemical scaffold.
-
Expected Outcome for On-Target Effect: A true on-target phenotype should be reproducible with a different inhibitor of the same target.
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| In Vitro IC50 | ~20 nM | Enzymatic Assay | [1][2] |
| Selectivity | High vs. >40 DUBs | DUB Profiler Screen | [2][3] |
| Cellular Target Engagement | Effective at 200 nM | hTERT-RPE1-YFP-PRKN | [2] |
| Mitophagy Enhancement | 1 µM (96h) | SHSY5Y-mitoQC | [1] |
| Pexophagy Enhancement | 200 nM - 1 µM (96h) | U2OS-Keima-SKL | [1] |
| No Observed Toxicity | Up to 1 µM (96h) | Dopaminergic Neurons | [2] |
Key Experimental Protocols
Protocol 1: Western Blot for TOMM20 Ubiquitination
This protocol is designed to assess the on-target activity of this compound by measuring the ubiquitination of the mitochondrial protein TOMM20.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or hTERT-RPE1) and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 200 nM) or vehicle control for 1-4 hours.
-
Induce Mitochondrial Depolarization: Add a combination of Antimycin A and Oligomycin (A/O) (e.g., 1 µM each) for the final 1-4 hours of the experiment to induce mitochondrial stress.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM and PR-619).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TOMM20 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Look for higher molecular weight bands or smears above the main TOMM20 band in the this compound treated samples, which are indicative of mono- and poly-ubiquitination.
Visualizations
Signaling Pathway of this compound Action
References
managing high background in (R)-CMPD-39 immunofluorescence
Welcome to the technical support center for immunofluorescence applications involving (R)-CMPD-39. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide: Managing High Background
High background fluorescence can obscure the specific signal in your immunofluorescence experiments, making data interpretation difficult. Here are some common causes and solutions when working with this compound and mitochondrial targets.
Issue: High background fluorescence obscuring the signal of interest.
High background can significantly reduce the signal-to-noise ratio, making it challenging to detect changes in protein localization or intensity after treatment with this compound.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Optimize the concentration of both primary and secondary antibodies by performing a titration experiment. High antibody concentrations can lead to non-specific binding.[1][2] |
| Insufficient Blocking | Increase the blocking time and/or try a different blocking agent. Normal serum from the same species as the secondary antibody is often effective. For mitochondrial targets, consider using a protein-free blocking buffer to reduce non-specific binding to the organelle. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[1][3] |
| Autofluorescence | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a commercial autofluorescence quenching reagent or spectral unmixing during image analysis. Aldehyde-based fixatives can sometimes increase autofluorescence; try a shorter fixation time or a different fixative like methanol, if compatible with your antibody. |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding. If staining is observed, consider using a pre-adsorbed secondary antibody.[1] |
| Fixation and Permeabilization Issues | Over-fixation can expose epitopes that lead to non-specific antibody binding. Optimize fixation time. Similarly, harsh permeabilization with high concentrations of detergents like Triton X-100 can disrupt mitochondrial membranes and increase background. Try a lower concentration or a milder detergent like saponin. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, non-covalent inhibitor of Ubiquitin Specific Peptidase 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane and peroxisomes. By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins, thereby promoting the clearance of damaged mitochondria through a process called mitophagy. This is particularly relevant in the context of the PINK1-Parkin signaling pathway.
Q2: I am not seeing a change in my target protein's signal after this compound treatment. What could be the reason?
Several factors could contribute to this:
-
Suboptimal this compound Concentration or Incubation Time: Ensure you are using an effective concentration and incubation time for your cell type and experimental conditions. Titration experiments may be necessary.
-
Cellular Context: The PINK1-Parkin pathway, which is modulated by USP30, is highly dependent on the cellular context and the presence of a mitochondrial stressor to induce mitophagy. Co-treatment with a mitochondrial uncoupler like CCCP or Antimycin A/Oligomycin may be required to observe the effects of this compound.
-
Antibody Performance: Verify that your primary antibody is validated for immunofluorescence and is specific for the target protein.
Q3: How can I quantify the effects of this compound on mitophagy using immunofluorescence?
One common method is to quantify the colocalization of a mitochondrial marker (e.g., TOMM20) with a lysosomal marker (e.g., LAMP1) or an autophagosome marker (e.g., LC3). An increase in colocalization after this compound treatment would suggest an increase in mitophagy. Alternatively, specialized fluorescent reporters like mito-Keima or mito-QC can be used, which change their fluorescence properties upon delivery of mitochondria to the acidic environment of the lysosome.[4]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of TOMM20 to Assess Mitophagy
This protocol is designed to visualize changes in the mitochondrial protein TOMM20 following treatment with this compound. A decrease in TOMM20 signal can be indicative of mitochondrial degradation.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Mitochondrial uncoupler (e.g., CCCP)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-TOMM20
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound and/or a mitochondrial uncoupler for the appropriate duration. Include vehicle-treated cells as a control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-TOMM20 antibody in Blocking Buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS, protected from light.
-
Counterstaining: Incubate cells with DAPI for 5 minutes.
-
Washing: Wash cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Quantitative Data Summary
The following table provides a representative example of how to present quantitative data from an immunofluorescence experiment analyzing the effect of this compound on TOMM20 intensity. Data should be obtained by quantifying the mean fluorescence intensity of TOMM20 staining per cell from multiple images.
| Treatment Group | Mean TOMM20 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 150.2 | 15.8 | - |
| This compound (1 µM) | 145.5 | 14.9 | > 0.05 |
| CCCP (10 µM) | 105.7 | 12.3 | < 0.01 |
| This compound (1 µM) + CCCP (10 µM) | 85.3 | 10.1 | < 0.001 |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.
Caption: A logical workflow for troubleshooting high background in immunofluorescence.
References
Technical Support Center: Troubleshooting (R)-CMPD-39-Induced Mitophagy
Welcome to the technical support center for troubleshooting mitophagy experiments involving (R)-CMPD-39. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues that may arise during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitophagy?
This compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30) with an IC50 of approximately 20 nM.[1] USP30 is a deubiquitinase enzyme localized to the outer mitochondrial membrane that counteracts the ubiquitination of mitochondrial proteins.[2][3] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins such as TOMM20 and SYNJ2BP.[1][2] This increase in ubiquitin chains on the mitochondrial surface, including phospho-ubiquitin, promotes the recognition and engulfment of mitochondria by autophagosomes, leading to their degradation in lysosomes—a process known as mitophagy.[1][2]
Q2: I am not observing Parkin translocation to the mitochondria after treatment with this compound. Is my experiment failing?
Not necessarily. While the PINK1/Parkin pathway is a major driver of mitophagy, especially in response to severe mitochondrial depolarization, this compound enhances a basal mitophagy pathway that can function independently of high levels of Parkin translocation.[2][4] In fact, this compound has been shown to restore mitophagy in neurons from Parkinson's disease patients with loss-of-function mutations in the PRKN gene.[2][5] Therefore, the absence of robust Parkin translocation does not signify a failed experiment. Instead, focus on markers downstream of ubiquitin signaling, such as the degradation of mitochondrial proteins.
Q3: What are the initial checks if this compound is not inducing mitophagy?
If you are not observing the expected effects of this compound, consider the following initial troubleshooting steps:
-
Reagent Quality and Storage: Ensure that your this compound is of high purity and has been stored correctly. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[1] Repeated freeze-thaw cycles should be avoided.
-
Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines. A common starting point is 200 nM for short-term treatments (1-4 hours) to observe changes in protein ubiquitination, and up to 1 µM for longer-term treatments (24-96 hours) to measure basal mitophagy.[1][2][5]
-
Cell Line Considerations: The response to this compound can be cell-type specific. Some cell lines may have very low basal mitophagy rates, making it difficult to detect an enhancement. It's recommended to use cell lines that have been previously validated for mitophagy studies, such as SH-SY5Y or U2OS cells.[2][6]
-
Positive Controls: To ensure that your experimental setup can detect mitophagy, include a positive control. Common inducers of mitophagy include CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or a combination of oligomycin and antimycin A.[7]
Q4: How can I be certain that what I am observing is mitophagy?
Confirming mitophagy requires a multi-faceted approach. Relying on a single assay can be misleading.[8][9] Consider the following to build a stronger case for mitophagy:
-
Mitochondrial Protein Degradation: Use western blotting to assess the degradation of mitochondrial proteins. It is advisable to probe for proteins from different mitochondrial compartments (outer membrane, inner membrane, matrix) to get a comprehensive picture.
-
Fluorescence Microscopy: Visualize the colocalization of mitochondria with lysosomes. This can be achieved by staining with mitochondrial and lysosomal dyes or by using fluorescent reporter constructs like mito-Keima or mito-QC.[8][10]
-
Lysosomal Inhibition: To confirm that the loss of mitochondrial components is due to lysosomal degradation, perform experiments in the presence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine. An accumulation of mitochondrial markers within the cell upon inhibitor treatment would suggest active mitophagic flux.
Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues encountered when using this compound to induce mitophagy.
| Observed Problem | Potential Cause | Recommended Solution |
| No change in mitochondrial protein levels after this compound treatment. | Inadequate concentration or treatment time. | Optimize the concentration (try a range from 200 nM to 1 µM) and duration (24-96 hours) of this compound treatment.[1][2] |
| Low basal mitophagy in the chosen cell line. | Use a positive control like CCCP to confirm the cell line is capable of undergoing mitophagy. Consider using a different cell line known to have a robust mitophagy response, such as SH-SY5Y.[2][4] | |
| Poor quality or degraded this compound. | Purchase a new vial of this compound and prepare fresh stock solutions. Ensure proper storage at -80°C.[1] | |
| No increase in colocalization of mitochondria and lysosomes. | Insufficient sensitivity of the imaging assay. | Use a pH-sensitive fluorescent reporter like mito-Keima, which changes fluorescence upon delivery to the acidic lysosome, providing a more robust readout of mitophagy.[10][11] |
| Imaging too early or too late. | Perform a time-course experiment to determine the optimal time point for observing mitophagy in your specific cell line. | |
| Conflicting results between different mitophagy assays. | Different assays measure different stages of mitophagy. | Combine multiple methods to get a comprehensive view. For example, pair western blotting for protein degradation with fluorescence microscopy for visualization.[8][9] |
| Off-target effects of other reagents. | Ensure that any other drugs or reagents used in the experiment are not interfering with mitophagy or lysosomal function. |
Experimental Protocols
Protocol 1: Induction of Mitophagy with this compound and Western Blot Analysis
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for 24-48 hours. Include a positive control group treated with a known mitophagy inducer (e.g., 10 µM CCCP for 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitochondrial proteins (e.g., TOMM20, TIMM23, COX IV) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Analysis: Quantify the band intensities and normalize the mitochondrial protein levels to the loading control. A decrease in mitochondrial protein levels in the this compound-treated group compared to the vehicle control indicates mitophagy.
Protocol 2: Assessment of Mitophagy by Fluorescence Microscopy using mito-Keima
-
Cell Transfection/Transduction: Generate a stable cell line expressing the mito-Keima reporter. mito-Keima is a pH-sensitive fluorescent protein that emits green fluorescence at neutral pH (in mitochondria) and red fluorescence at acidic pH (in lysosomes).
-
Cell Seeding: Plate the mito-Keima expressing cells on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired duration.
-
Imaging:
-
Use a confocal microscope equipped with 458 nm and 561 nm lasers for excitation.
-
Capture images in both the green and red channels.
-
An increase in the ratio of red to green fluorescence indicates the delivery of mitochondria to lysosomes.
-
-
Analysis: Quantify the red and green fluorescence intensity per cell using image analysis software. Calculate the mitophagy index as the ratio of red fluorescence to total (red + green) fluorescence.
Visualizations
Signaling Pathway of this compound-Induced Mitophagy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liproxstatin-1 Protects SH-SY5Y Cells by Inhibiting H2O2-Induced Excessive Mitophagy and Apoptosis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Detection of Mitophagy in Human Cells, C. Elegans, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
improving reproducibility of (R)-CMPD-39 experiments
This technical support center provides troubleshooting guidance and detailed protocols to improve the reproducibility of experiments using (R)-CMPD-39, the inactive control for the selective USP30 inhibitor, (S)-CMPD-39.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when using this compound in my experiments?
A1: this compound is the inactive enantiomer of the potent USP30 inhibitor, (S)-CMPD-39. Therefore, this compound is expected to serve as a negative control and should not elicit significant inhibition of USP30 activity or downstream effects like increased mitophagy or pexophagy. Any observed effects should be comparable to the vehicle control (e.g., DMSO).
Q2: At what concentration should I use this compound?
A2: this compound should be used at the same concentration as its active counterpart, (S)-CMPD-39, to ensure a valid comparison. Effective concentrations for (S)-CMPD-39 in cell-based assays typically range from 200 nM to 1 µM.[1][2]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a 10 mM stock solution in DMSO. For long-term storage, aliquot the stock solution and store it at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of the active compound, (S)-CMPD-39?
A4: (S)-CMPD-39 is a selective, non-covalent inhibitor of ubiquitin-specific protease 30 (USP30).[1] USP30 is a deubiquitinase that removes ubiquitin chains from proteins on the outer mitochondrial membrane, such as TOMM20, thereby counteracting PINK1/Parkin-mediated mitophagy.[3] By inhibiting USP30, (S)-CMPD-39 leads to an accumulation of ubiquitinated mitochondrial proteins, which flags damaged mitochondria for degradation via autophagy (mitophagy).[1][2] It has also been shown to enhance the autophagic degradation of peroxisomes (pexophagy).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Activity with this compound Control | 1. Compound Purity/Identity: The batch of this compound may be contaminated with the active (S)-enantiomer or is not the correct compound. 2. High Concentration: At very high concentrations, off-target effects may occur. 3. Assay Artifact: The observed effect may be an artifact of the assay system and not related to USP30 inhibition. | 1. Verify Compound: Confirm the enantiomeric purity and identity of your this compound batch via analytical methods. If in doubt, obtain a new, certified batch. 2. Optimize Concentration: Ensure you are using the lowest effective concentration of the active compound and its corresponding control. A dose-response curve can help determine the optimal concentration. 3. Use Additional Controls: Include a USP30 knockout (KO) cell line in your experiment. Neither (S)-CMPD-39 nor this compound should produce an effect in USP30 KO cells.[2] |
| Poor Solubility in Media | 1. Precipitation: The compound may be precipitating out of the aqueous cell culture medium when diluted from the DMSO stock. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to maintain compound solubility and minimize solvent toxicity. 2. Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the compound. 3. Sonication: If precipitation occurs during stock solution preparation, gentle heating and/or sonication can aid dissolution. |
| Inconsistent Results Between Experiments | 1. Cell Health & Passage Number: Variations in cell health, density, or passage number can affect experimental outcomes. 2. Reagent Variability: Inconsistent quality or preparation of reagents. 3. Stock Solution Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure consistent seeding densities and monitor cell health. 2. Use Fresh Reagents: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. 3. Aliquot Stocks: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
| No Effect Observed with Active (S)-CMPD-39 | 1. Insufficient Incubation Time: The treatment duration may be too short to observe a biological response. 2. Cell Line: The cell line used may not have an active PINK1/Parkin pathway or may express low levels of USP30. 3. Inactive Compound: The (S)-CMPD-39 may have degraded. | 1. Time-Course Experiment: Perform a time-course experiment. Effects on protein ubiquitination can be seen as early as 1-4 hours, while mitophagy may require 24-96 hours.[1][5] 2. Cell Line Selection: Use cell lines known to be responsive, such as SH-SY5Y or RPE1-YFP-PRKN cells.[5] 3. Positive Control: Include a known inducer of mitophagy (e.g., Oligomycin/Antimycin A) as a positive control for the pathway. |
Data Presentation
Table 1: Potency of CMPD-39 Enantiomers Against USP30
| Compound | Target | IC₅₀ | Notes |
| (S)-CMPD-39 | USP30 | ~20 nM | The active, potent inhibitor of USP30.[1] |
| This compound | USP30 | >1000-fold weaker than (S)-enantiomer | The inactive enantiomer, used as a negative control. |
Table 2: Recommended Concentrations for Cellular Assays
| Assay Type | Cell Line | Recommended Concentration | Incubation Time |
| TOMM20 Ubiquitination | RPE1-YFP-PRKN, SH-SY5Y | 200 nM | 1 - 4 hours (with mitochondrial depolarization)[2] |
| Basal Mitophagy | SH-SY5Y-mitoQC | 200 nM - 1 µM | 96 hours[1] |
| Basal Pexophagy | U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours[4] |
Experimental Protocols & Workflows
Logical Workflow for a this compound Control Experiment
Caption: General experimental workflow for using this compound as a negative control.
Protocol 1: Western Blot for TOMM20 Ubiquitination
This protocol is designed to assess the ubiquitination status of the outer mitochondrial membrane protein TOMM20.
-
Cell Seeding: Plate SH-SY5Y or RPE1-YFP-PRKN cells to be 70-80% confluent on the day of the experiment.
-
Mitochondrial Depolarization (Optional): To enhance the signal, induce mitophagy by treating cells with a combination of Antimycin A (1 µM) and Oligomycin A (1 µM) for 1-4 hours.
-
Compound Treatment:
-
Treat cells with (S)-CMPD-39 (e.g., 200 nM), this compound (e.g., 200 nM), or vehicle (DMSO) for 1-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an 8-16% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against TOMM20 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate. Unmodified TOMM20 will appear at its expected molecular weight, while ubiquitinated forms will appear as higher molecular weight bands or a smear.
Protocol 2: Mitophagy Assay using SH-SY5Y-mitoQC Cells
This protocol uses the mitoQC reporter (mCherry-GFP tandem tag on the outer mitochondrial membrane) to quantify mitophagy. GFP is quenched in the acidic environment of the lysosome, while mCherry remains stable.
-
Cell Seeding: Plate SH-SY5Y-mitoQC cells on glass-bottom dishes suitable for microscopy.
-
Compound Treatment: Treat cells with (S)-CMPD-39 (e.g., 1 µM), this compound (e.g., 1 µM), or vehicle for up to 96 hours.[1]
-
Live-Cell Imaging:
-
Image cells using a confocal microscope equipped with 488 nm and 561 nm lasers.
-
Capture images in both the green (GFP) and red (mCherry) channels.
-
-
Image Analysis:
-
Healthy mitochondria will appear yellow (co-localization of GFP and mCherry).
-
Mitolysosomes (mitochondria that have fused with lysosomes) will appear as red-only puncta.
-
Quantify the number and area of red-only puncta per cell. An increase in red puncta indicates an increase in mitophagy.
-
Protocol 3: Pexophagy Assay using U2OS-Keima-SKL Cells
This protocol uses a pH-sensitive Keima fluorescent reporter targeted to the peroxisomal matrix (Keima-SKL). The excitation spectrum of Keima shifts upon delivery to the acidic lysosome.
-
Cell Seeding: Plate U2OS-Keima-SKL cells on glass-bottom dishes.
-
Compound Treatment: Treat cells with (S)-CMPD-39 (e.g., 1 µM), this compound (e.g., 1 µM), or vehicle for up to 96 hours.[4]
-
Live-Cell Imaging:
-
Image live cells sequentially using excitation at 445 nm and 561 nm, with emission captured around 600 nm.
-
The 445 nm excitation corresponds to Keima in the neutral pH of the peroxisome, while the 561 nm excitation corresponds to Keima in the acidic lysosome.
-
-
Image Analysis:
-
Create a ratiometric image from the two excitation channels.
-
Pexolysosomes will appear as bright puncta in the 561 nm channel.
-
Quantify the number and area of these puncta per cell. An increase indicates enhanced pexophagy.
-
Mandatory Visualizations
(S)-CMPD-39 Signaling Pathway
Caption: The PINK1/Parkin pathway for mitophagy and its inhibition by (S)-CMPD-39.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 4. Mammalian pexophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
dealing with (R)-CMPD-39 solubility issues in aqueous buffers
Welcome to the technical support center for (R)-CMPD-39. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a selective, non-covalent inhibitor of the deubiquitinase USP30.[1][2] It is a valuable tool for studying cellular processes such as mitophagy and pexophagy, which are relevant to neurodegenerative diseases like Parkinson's disease.[1][3][4] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media and assay buffers.[5][6] This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.[7]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For this compound, it is highly recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of many poorly soluble compounds.[6][7][8]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for hydrophobic compounds.[9] This occurs because the compound is no longer soluble as the polarity of the solvent increases. To address this, always add the organic stock solution dropwise to the larger volume of the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.[9] This avoids localized high concentrations of the compound that can lead to immediate precipitation.
Q4: What is the maximum recommended final concentration of DMSO in my aqueous solution?
A4: The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 1%, and for many cell-based assays, below 0.5%.[7] This is to minimize potential solvent-induced toxicity or off-target effects that could interfere with your experimental results. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: How should I store the aqueous working solutions of this compound?
A5: It is best practice to prepare fresh aqueous working solutions of this compound for each experiment.[9] If storage is necessary, it should be for a short duration at 4°C and protected from light. However, due to the risk of precipitation over time, using freshly prepared solutions is strongly advised for optimal and consistent results.
Troubleshooting Guide
Issue: Compound Precipitation During Preparation of Aqueous Working Solution
| Observation | Potential Cause | Suggested Solution |
| Immediate precipitation upon adding stock to buffer. | Rapid change in solvent polarity. | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[9] |
| Cloudiness or precipitation forms over time. | Supersaturated solution leading to crystallization. | Decrease the final concentration of this compound in the aqueous solution. |
| Low concentration of co-solvent. | Increase the final percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerance limits of your experimental system.[9] |
Issue: Inconsistent or Poor Compound Activity in Assays
| Observation | Potential Cause | Suggested Solution |
| Lower than expected potency (high IC50). | Precipitation of the compound leading to a lower effective concentration. | Visually inspect your solutions for any signs of precipitation before use. Consider performing a solubility test under your experimental conditions. |
| High variability between replicate experiments. | Inconsistent amounts of soluble compound. | Standardize your solution preparation protocol. Ensure thorough mixing and use freshly prepared solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration will be below the tolerance of your experimental system (e.g., <0.5%).
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use immediately for best results.
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in a common biological buffer (PBS, pH 7.4) with varying concentrations of DMSO as a co-solvent. This data is for illustrative purposes to guide your experimental design.
| Final DMSO Concentration (%) | Maximum Achievable this compound Concentration (µM) | Observation |
| 0.1 | < 1 | Significant Precipitation |
| 0.5 | 10 | Clear Solution |
| 1.0 | 50 | Clear Solution |
| 2.0 | > 100 | Clear Solution |
Note: The actual solubility of this compound may vary depending on the specific buffer composition, pH, and temperature. It is recommended to determine the kinetic solubility under your specific experimental conditions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Simplified signaling pathway involving USP30 and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
minimizing variability in mitophagy assays with (R)-CMPD-39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in mitophagy assays using (R)-CMPD-39.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitophagy?
This compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins. By inhibiting USP30, this compound prevents the removal of ubiquitin, leading to the accumulation of ubiquitinated proteins on the mitochondrial surface. This enhanced ubiquitination serves as a signal for the recruitment of the autophagy machinery, ultimately leading to the engulfment and degradation of mitochondria, a process known as mitophagy.[1][2][3][4]
Q2: What is the recommended concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are cell-type and experiment-dependent. However, based on published studies, a general starting point is a concentration range of 200 nM to 1 µM. Incubation times can vary from 1 hour for observing early signaling events like protein ubiquitination to 96 hours for assessing basal mitophagy.[1][5] It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] To ensure stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Q4: Is this compound toxic to cells?
Studies have shown that this compound does not exhibit significant toxicity or induce mitochondrial membrane potential disruption at effective concentrations (up to 1 µM) for up to 96 hours in neuronal cells.[5] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line and experimental conditions to rule out any potential cytotoxic effects.
Q5: What are the appropriate controls for a mitophagy experiment with this compound?
To ensure the observed effects are specific to USP30 inhibition, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Positive Control: Use a well-established mitophagy inducer, such as CCCP or a combination of Antimycin A and Oligomycin, to confirm that the assay is working correctly.
-
Negative Control (optional but recommended): If available, use USP30 knockout (KO) cells. In these cells, this compound should not produce an additional effect on mitophagy, confirming its on-target activity.[5][6]
Troubleshooting Guides
Issue 1: High Variability in Fluorescence Imaging Results
| Potential Cause | Troubleshooting Steps |
| Uneven this compound Treatment | Ensure the compound is thoroughly mixed in the media before adding to the cells. When diluting the DMSO stock, add it to the media and vortex gently before application. |
| Inconsistent Cell Density | Plate cells at a consistent density across all wells and experiments. Over-confluent or very sparse cultures can exhibit altered mitophagy rates. |
| Phototoxicity or Photobleaching | Minimize the exposure of fluorescently labeled cells to light. Use the lowest possible laser power and exposure time during image acquisition. Consider using an anti-fade mounting medium. |
| Subjectivity in Image Analysis | Establish clear and consistent parameters for quantifying mitophagy (e.g., number and area of mitolysosomes per cell). Use automated image analysis software whenever possible to reduce user bias. |
| Fluorescent Probe Artifacts | Some fluorescent dyes can accumulate in cellular structures other than mitochondria, leading to false-positive signals. Confirm the mitochondrial localization of your probe with a co-stain. Be aware of potential autofluorescence from your cells or media and subtract this background during analysis. |
Issue 2: Inconsistent Western Blot Results for Mitophagy Markers
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Incubation Time | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your protein of interest (e.g., TOMM20 degradation). |
| Inefficient Protein Extraction | Use a lysis buffer that effectively solubilizes mitochondrial proteins. Consider using a buffer containing detergents like Triton X-100 or RIPA buffer. |
| Poor Antibody Quality | Use antibodies that have been validated for Western blotting and your specific target. Run appropriate controls, such as lysates from cells with known target expression levels. |
| Variability in Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and loading a consistent amount of total protein. Use a reliable loading control (e.g., β-actin or GAPDH). |
| Timing of Analysis | Mitophagy is a dynamic process. The degradation of mitochondrial proteins can be transient. A time-course experiment is crucial to capture the peak of degradation. |
Quantitative Data Summary
Table 1: Recommended this compound Concentrations and Incubation Times for Mitophagy Induction
| Cell Line | Concentration | Incubation Time | Assay Type | Observed Effect | Reference |
| RPE1-YFP-PRKN | 200 nM | 1 - 4 hours | Western Blot | Enhanced ubiquitination of TOMM20 and SYNJ2BP | [1][5] |
| SH-SY5Y | 200 nM | 1 - 4 hours | Western Blot | Enhanced ubiquitination of TOMM20 and SYNJ2BP | [1][5] |
| SH-SY5Y-mitoQC | 1 µM | 96 hours | Fluorescence Microscopy | Increased number and area of mitophagosomes | [1] |
| U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Fluorescence Microscopy | Enhanced peroxisomal autophagy | [1] |
| Dopaminergic Neurons | 1 µM | 24 hours | Fluorescence Microscopy | Restoration of mitophagy in PRKN mutant neurons | [5] |
Experimental Protocols
Protocol 1: Immunofluorescence Assay for Mitophagy
This protocol describes the use of a fluorescent reporter (e.g., mito-QC, which expresses mCherry-GFP targeted to mitochondria) to visualize mitophagy. In healthy mitochondria, both mCherry and GFP fluoresce, resulting in a yellow signal. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, and only the red mCherry signal remains.
-
Cell Seeding: Plate cells stably expressing the mitophagy reporter onto glass-bottom dishes or coverslips at a suitable density to reach 60-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control (DMSO) in fresh cell culture medium. Include a positive control (e.g., 10 µM CCCP for 4-6 hours) if necessary.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-96 hours).
-
Live-Cell Imaging (Optional): For real-time analysis, image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining (Optional): If desired, perform immunostaining for other markers (e.g., LAMP1 for lysosomes).
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image Acquisition: Acquire images using a confocal microscope with appropriate laser lines and filters for detecting the red (mCherry) and green (GFP) signals.
-
Image Analysis: Quantify mitophagy by counting the number of red-only puncta (mitolysosomes) per cell. Normalize this count to the total mitochondrial area or cell number.
Protocol 2: Western Blot Assay for Mitophagy
This protocol assesses mitophagy by measuring the degradation of mitochondrial proteins, such as TOMM20, a protein of the outer mitochondrial membrane.
-
Cell Seeding and Treatment: Plate cells in multi-well plates and treat with this compound or controls as described in Protocol 1.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a mitochondrial protein (e.g., anti-TOMM20) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of the mitochondrial protein to the loading control. A decrease in the mitochondrial protein level indicates mitophagy.
Visualizations
Caption: this compound inhibits USP30, promoting mitophagy.
Caption: Workflow for immunofluorescence-based mitophagy assay.
Caption: Workflow for Western blot-based mitophagy assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 4. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to USP30 Inhibitors: (R)-CMPD-39 vs. FT-385
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of Ubiquitin-Specific Protease 30 (USP30): (R)-CMPD-39 and FT-385. USP30 is a deubiquitinase (DUB) that plays a critical role in regulating mitochondrial quality control by opposing the PINK1/Parkin-mediated mitophagy pathway. Its inhibition is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease. This document summarizes their performance based on experimental data, furnishes detailed experimental protocols, and visualizes the underlying biological pathways.
At a Glance: Key Differences
| Feature | This compound | FT-385 |
| Mechanism of Action | Non-covalent | Covalent |
| In Vitro Potency (IC50) | ~20 nM | ~1 nM |
| Selectivity | Highly selective for USP30 (up to 100 µM) | Highly selective for USP30 (up to 200 nM) |
| Cellular Target Engagement | Sub-micromolar range | Low nanomolar range |
| Reported Effects | Enhances mitophagy and pexophagy | Enhances mitophagy |
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and FT-385, offering a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | IC50 (USP30) | Selectivity Profile |
| This compound | ~20 nM[1][2] | Highly selective against a panel of >40 DUBs at concentrations up to 100 µM.[2] |
| FT-385 | ~1 nM[3][4][5] | Highly selective for USP30 at concentrations up to 200 nM in a DUB profiler screen. USP6 showed some off-target inhibition.[3][5] |
Table 2: Cellular Activity and Biomarkers
| Inhibitor | Cellular Target Engagement | Effect on TOMM20 Ubiquitination | Mitophagy Enhancement | Pexophagy Enhancement |
| This compound | Engages USP30 in the sub-micromolar range in SHSY5Y cells.[2] | Enhances depolarization-dependent ubiquitination in RPE1-YFP-PRKN and SHSY5Y cells.[1][6] | Increases the number and size of mitolysosomes in SHSY5Y-mitoQC cells.[1][7] | Increases pexophagy in U2OS-Keima-SKL cells.[1] |
| FT-385 | Engages USP30 at low nanomolar concentrations in SHSY5Y cells.[4] | Enhances depolarization-induced ubiquitination in RPE1-YFP-Parkin and SHSY5Y cells.[4] | Recapitulates the effects of USP30 depletion on mitophagy. | Not explicitly reported. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams have been generated using the DOT language.
Caption: USP30 signaling pathway in mitophagy.
Caption: Experimental workflow for USP30 inhibitor characterization.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
In Vitro USP30 Activity Assay (Ubiquitin-Rhodamine)
This assay measures the enzymatic activity of recombinant USP30 by monitoring the cleavage of a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human USP30 (e.g., Boston Biochem)
-
Ubiquitin-Rhodamine 110 (e.g., Boston Biochem)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
384-well black, low-volume plates
-
Plate reader capable of fluorescence detection (Excitation/Emission ~485/535 nm)
-
Test inhibitors (this compound, FT-385) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the inhibitor dilutions into the assay plate.
-
Add recombinant USP30 (final concentration ~5-10 nM) in assay buffer to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ubiquitin-Rhodamine 110 (final concentration ~100-200 nM) in assay buffer.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C for 60-90 minutes.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Cellular Target Engagement Assay (Activity-Based Probe)
This assay confirms that the inhibitor binds to USP30 within a cellular context.
-
Reagents and Materials:
-
SHSY5Y cells
-
Test inhibitors (this compound, FT-385)
-
Activity-based probe (e.g., Ub-propargylamide (Ub-PA))
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors
-
SDS-PAGE reagents and Western blot apparatus
-
Anti-USP30 antibody
-
-
Procedure:
-
Plate SHSY5Y cells and grow to ~80-90% confluency.
-
Treat the cells with varying concentrations of the test inhibitor for 2-4 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Incubate the cell lysates with the Ub-PA probe (e.g., 1-5 µM) for 15-30 minutes at 37°C. The probe will covalently bind to the active site of USP30.
-
Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-USP30 antibody.
-
Inhibitor binding to USP30 will prevent probe binding, resulting in a lower molecular weight band compared to the probe-bound USP30 in the control lane. The reduction in the higher molecular weight band indicates target engagement.
-
TOMM20 Ubiquitination Assay (Western Blot)
This assay measures the accumulation of ubiquitinated TOMM20, a direct substrate of USP30, following mitochondrial depolarization and inhibitor treatment.
-
Reagents and Materials:
-
hTERT-RPE1 cells overexpressing YFP-Parkin or SHSY5Y cells (endogenous Parkin)
-
Mitochondrial depolarizing agents (e.g., 10 µM Antimycin A and 10 µM Oligomycin A)
-
Test inhibitors (this compound, FT-385)
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM)
-
Anti-TOMM20 antibody, Anti-Ubiquitin antibody
-
SDS-PAGE and Western blot equipment
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the test inhibitor or DMSO for 1-2 hours.
-
Induce mitophagy by adding Antimycin A and Oligomycin A for 1-4 hours.
-
Lyse the cells in lysis buffer containing NEM to preserve ubiquitination.
-
Resolve the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-TOMM20 antibody.
-
Ubiquitinated forms of TOMM20 will appear as a ladder of higher molecular weight bands. An increase in the intensity of these bands in inhibitor-treated cells compared to the control indicates inhibition of USP30.
-
Mitophagy Assay (mito-QC Reporter)
This assay quantifies the delivery of mitochondria to lysosomes for degradation using a pH-sensitive fluorescent reporter.
-
Reagents and Materials:
-
SHSY5Y cells stably expressing the mito-QC reporter (mCherry-GFP-FIS1)
-
Test inhibitors (this compound)
-
Confocal microscope or high-content imaging system
-
-
Procedure:
-
Plate SHSY5Y-mitoQC cells in imaging-compatible plates.
-
Treat the cells with the test inhibitor (e.g., 1 µM this compound) or DMSO for an extended period (e.g., 96 hours) to assess basal mitophagy.
-
Image the cells using a confocal microscope.
-
Healthy mitochondria will fluoresce both green (GFP) and red (mCherry).
-
Mitolysosomes (mitochondria delivered to the acidic lysosome) will only fluoresce red, as the GFP signal is quenched by the low pH.
-
-
Quantify mitophagy by counting the number and area of red-only puncta per cell. An increase in red-only puncta indicates enhanced mitophagy.
-
Pexophagy Assay (Keima-SKL Reporter)
This assay is analogous to the mitophagy assay but measures the degradation of peroxisomes.
-
Reagents and Materials:
-
U2OS cells stably expressing the Keima-SKL reporter
-
Test inhibitors (this compound)
-
Confocal microscope or high-content imaging system
-
-
Procedure:
-
Plate U2OS-Keima-SKL cells.
-
Treat with the test inhibitor (e.g., 200 nM - 1 µM this compound) for an appropriate duration (e.g., 96 hours).
-
Image the cells using dual-excitation imaging (e.g., 445 nm and 561 nm). The ratio of the emission at ~620 nm from the two excitation wavelengths is indicative of the pH.
-
Pexolysosomes will exhibit a shift in the Keima fluorescence properties due to the acidic environment.
-
Quantify pexophagy by analyzing the number and area of the pH-shifted (red) puncta. An increase indicates enhanced pexophagy.
-
Conclusion
Both this compound and FT-385 are potent and selective inhibitors of USP30 that serve as valuable tool compounds for studying the role of this deubiquitinase in cellular processes. FT-385 exhibits higher in vitro potency and acts via a covalent mechanism, while this compound is a highly selective, non-covalent inhibitor that has been shown to enhance both mitophagy and pexophagy. The choice between these inhibitors may depend on the specific experimental context, such as the desired duration of inhibition and the importance of a non-covalent mechanism of action. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these and other USP30 inhibitors.
References
- 1. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation | Life Science Alliance [life-science-alliance.org]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
A Comparative Analysis of Selectivity: (R)-CMPD-39 versus Cyanopyrrolidines in Deubiquitinase Inhibition
For researchers, scientists, and drug development professionals, the selection of highly specific chemical probes is paramount to elucidating biological pathways and developing targeted therapeutics. This guide provides a detailed comparison of the selectivity of (R)-CMPD-39, a non-covalent USP30 inhibitor, with that of cyanopyrrolidines, a class of compounds known to covalently inhibit various deubiquitinases (DUBs), including USP30 and UCHL1.
This comparison will delve into their inhibitory mechanisms, present quantitative selectivity data, and outline the experimental protocols used to generate this data. The objective is to furnish researchers with the necessary information to make informed decisions when selecting a chemical tool for their studies on DUBs.
Inhibitor at a Glance: this compound
This compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to the clearance of dysfunctional mitochondria.[1][2]
The Cyanopyrrolidine Class: A Tale of Two Targets
Cyanopyrrolidines are a versatile class of compounds characterized by a cyanopyrrolidine warhead that can form a covalent bond with the active site cysteine of certain enzymes.[3] Within the realm of DUBs, different cyanopyrrolidine derivatives have been developed to target specific enzymes with varying degrees of selectivity. This guide will focus on two prominent examples: a USP30 inhibitor (USP30-I-1) and a UCHL1 inhibitor. UCHL1 (Ubiquitin C-terminal Hydrolase L1) is another DUB implicated in various cellular processes and diseases.[4]
Quantitative Selectivity Profile
The selectivity of an inhibitor is a critical parameter, as off-target effects can lead to misinterpretation of experimental results and potential toxicity in therapeutic applications. The following tables summarize the available quantitative data on the selectivity of this compound and representative cyanopyrrolidine inhibitors.
Table 1: Selectivity of this compound against a Panel of Deubiquitinases
| Compound | Target DUB | IC50 (nM) | Selectivity Profile |
| This compound | USP30 | ~20 | Highly selective against a panel of >40 DUBs, with minimal inhibition observed at concentrations up to 100 µM for other DUBs.[1][5][6] |
Table 2: Selectivity of Cyanopyrrolidine Inhibitors against Deubiquitinases
| Compound | Target DUB | IC50 | Selectivity Profile |
| USP30-I-1 | USP30 | 94 nM | Highly selective for USP30 when profiled against >40 other endogenous DUBs in neuroblastoma cell lines.[7] |
| Compound 1 | UCHL1 | 0.67 µM | Shows approximately 10-fold selectivity for UCHL1 over UCHL3 (IC50 = 6.4 µM).[6] |
| IMP-1710 | UCHL1 | - | Described as having "exquisite selectivity" for UCHL1 when screened against 20 other DUBs.[8] |
| FT385 | USP30 | - | High specificity for USP30 at concentrations up to 200 nM, but becomes less specific at higher concentrations.[5][9] |
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are the principles of the key assays used to characterize this compound and cyanopyrrolidines.
DUB Profiler Screening (for this compound)
This method typically employs a panel of purified, recombinant DUB enzymes and a fluorogenic substrate. The general workflow is as follows:
-
Enzyme Incubation: Each DUB enzyme in the panel is incubated with the test compound (this compound) at various concentrations.
-
Substrate Addition: A fluorogenic ubiquitin substrate, such as ubiquitin-amido-4-methylcoumarin (Ub-AMC), is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: Cleavage of the substrate by an active DUB releases the fluorophore, resulting in an increase in fluorescence. This is measured over time using a plate reader.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated by plotting the fluorescence signal against the inhibitor concentration. A highly selective inhibitor will have a low IC50 for its target DUB and significantly higher IC50 values for other DUBs in the panel.
Activity-Based Protein Profiling (ABPP) (for Cyanopyrrolidines)
ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of covalent inhibitors in a complex biological sample, such as a cell lysate.
-
Inhibitor Treatment: The cell lysate is treated with the cyanopyrrolidine inhibitor at various concentrations.
-
Probe Labeling: An activity-based probe (ABP) is added to the lysate. The ABP is a small molecule that contains a reactive group (warhead) that covalently binds to the active site of a specific class of enzymes (in this case, DUBs) and a reporter tag (e.g., biotin or a fluorophore). The inhibitor will compete with the ABP for binding to the active site of its target DUBs.
-
Enrichment and Identification: If a biotin tag is used, the probe-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the DUBs that were labeled by the ABP. A decrease in the signal for a particular DUB in the presence of the inhibitor indicates that the inhibitor is binding to and inhibiting that DUB. The selectivity is determined by comparing the inhibition of the target DUB to that of all other DUBs identified in the experiment.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: The role of USP30 in mitophagy and its inhibition.
Caption: Workflows for DUB inhibitor selectivity profiling.
Conclusion
Both this compound and specific cyanopyrrolidines can serve as potent and selective inhibitors of DUBs.
-
This compound stands out as a highly selective, non-covalent inhibitor of USP30. Its well-defined selectivity profile, even at high concentrations, makes it an excellent tool for studying the specific roles of USP30 in cellular processes like mitophagy.
-
Cyanopyrrolidines represent a versatile class of covalent inhibitors. While some members, like USP30-I-1 and IMP-1710, exhibit high selectivity for their respective targets (USP30 and UCHL1), it is crucial to recognize that selectivity can vary significantly within this class. The covalent and potentially irreversible nature of their binding also needs to be considered in experimental design.
The choice between this compound and a cyanopyrrolidine will depend on the specific research question, the target DUB, and the desired mode of inhibition (non-covalent vs. covalent). The data and methodologies presented in this guide are intended to aid researchers in making a well-informed decision for their specific needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Thro… [ouci.dntb.gov.ua]
- 4. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Guide to Confirming USP30 Target Engagement of (R)-CMPD-39
This guide provides a comprehensive overview of experimental methods to confirm the target engagement of (R)-CMPD-39, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). For researchers, scientists, and drug development professionals, validating that a compound interacts with its intended target is a critical step in preclinical development. This document compares various assays, presents supporting data, and provides detailed protocols to facilitate the robust characterization of this compound and other USP30 inhibitors.
USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes, where it plays a key role in regulating mitophagy and pexophagy.[1][2] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway.[1][3] Inhibition of USP30 is therefore a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease.[1][3] this compound (referred to as CMPD-39 in the cited literature) has emerged as a potent and highly selective tool compound for studying USP30 biology.[4][5][6]
Biochemical Assays: Direct Enzyme Inhibition
Biochemical assays are essential for determining the direct inhibitory activity of a compound on the purified target enzyme.
A. Ubiquitin-Rhodamine 110 Assay
This fluorometric assay is a common method for measuring DUB activity.[7] It utilizes a ubiquitin-rhodamine 110 (Ub-Rho110) substrate, which is non-fluorescent until cleaved by an active DUB, releasing the fluorescent rhodamine 110 molecule. The reduction in fluorescence signal in the presence of an inhibitor is proportional to its inhibitory potency.
B. Di-Ubiquitin Cleavage Assay
To confirm inhibition using a more native substrate, assays employing specific ubiquitin chains are used. USP30 shows a preference for cleaving Lys6-linked di-ubiquitin (K6-di-Ub) chains.[8] The inhibitor's effect is assessed by incubating it with recombinant USP30 and K6-di-Ub, followed by SDS-PAGE and immunoblotting to quantify the reduction in mono-ubiquitin formation.[8]
Quantitative Comparison of USP30 Inhibitors (Biochemical)
| Compound | Assay Type | IC50 | Reference |
| This compound | Ubiquitin Substrate | ~20 nM | [5][6][9] |
| USP30Inh-1 | Ub-Rho110 | 15-30 nM | [6][8] |
| USP30Inh-2 | Ub-Rho110 | 15-30 nM | [6][8] |
| USP30Inh-3 | Ub-Rho110 | 15-30 nM | [6][8] |
| IMP-2586 | Fluorescence Polarization | 4.8 nM | [10] |
| 3g | Ub-Rho110 | 5.12 µM | [7] |
| 3f | Ub-Rho110 | 8.43 µM | [7] |
Experimental Protocol: Ubiquitin-Rhodamine 110 Assay
-
Reagents: Recombinant human USP30 (rhUSP30), Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5), this compound, and a plate reader capable of measuring fluorescence.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add rhUSP30 to each well (final concentration typically 5 nM).[10]
-
Add the diluted this compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding Ub-Rho110 substrate (final concentration typically 100 nM).[8]
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assays: Target Engagement in an Intact Cell System
Confirming that a compound engages its target in a complex cellular environment is a crucial validation step.
A. Activity-Based Probe (ABP) Competition Assay
This assay provides direct evidence of target engagement in cells.[1] An activity-based probe, such as ubiquitin-propargylamide (Ub-PA), forms a covalent bond with the active site cysteine of USP30.[1][8] This binding results in an upward molecular weight shift of USP30, detectable by Western blot.[1][8] If this compound is pre-incubated with the cells, it will occupy the active site, preventing the probe from binding and thus reducing or eliminating the molecular weight shift.[1][4]
B. Target Substrate Ubiquitination Assay
A direct functional readout of USP30 inhibition is the accumulation of ubiquitinated forms of its known mitochondrial substrates, such as TOMM20 and SYNJ2BP.[4][5] Cells are treated with the inhibitor, often following mitochondrial depolarization to induce the PINK1/Parkin pathway, and the ubiquitination status of these proteins is assessed by Western blot. An increase in mono- and multi-ubiquitinated species of these substrates confirms target engagement and functional inhibition of USP30.[5]
C. Phospho-Ubiquitin (p-Ser65-Ub) Accumulation
Upon mitochondrial damage, PINK1 phosphorylates ubiquitin at Serine 65, creating a key signal for mitophagy amplification. USP30 activity counteracts this process. Inhibition of USP30 with compounds like this compound enhances the accumulation of p-Ser65-Ub, which can be quantified by immunostaining or Western blot.[8]
Quantitative Comparison of USP30 Inhibitors (Cellular)
| Compound | Assay Type | Effective Concentration | Cell Line | Reference |
| This compound | ABP Competition | Sub-µM range | SH-SY5Y | [1][4] |
| This compound | TOMM20 Ubiquitination | Maximal effect at 200 nM | RPE1-YFP-PRKN | [1][4] |
| USP30Inh-1 | p-Ser65-Ub increase | Significant at 1 µM | Dopaminergic neurons | [8] |
| IMP-2587 | ABP Engagement | As low as 3 nM | HEK293T | [10] |
Experimental Protocol: Activity-Based Probe (ABP) Competition Assay
-
Reagents: SH-SY5Y cells, this compound, HA-tagged Ub-PA probe, cell lysis buffer, antibodies against USP30.
-
Procedure:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Treat intact cells with varying concentrations of this compound (e.g., 0-10 µM) for 2 hours at 37°C.[1][4]
-
Harvest and lyse the cells to obtain post-nuclear supernatant.
-
Incubate the lysates with the HA-Ub-PA probe (e.g., at a 1:100 w/w ratio) for 10 minutes at 37°C.[1][4]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C.
-
Separate proteins by SDS-PAGE and perform a Western blot using an anti-USP30 antibody.
-
Analyze the blot for a downward shift in the USP30 band in the presence of this compound, indicating competition with the probe for the active site. The upper band represents probe-bound USP30, while the lower band is unbound USP30.[4]
-
Phenotypic Assays: Functional Consequences of Inhibition
Phenotypic assays measure the downstream biological consequences of target engagement, providing crucial evidence of the compound's desired effect.
A. Mitophagy and Pexophagy Reporter Assays
The most relevant functional outcome of USP30 inhibition is the enhancement of mitophagy and pexophagy.[5] This can be visualized and quantified using fluorescent reporter systems like mito-Keima or Keima-SKL. Keima is a pH-sensitive fluorescent protein; it emits green light in the neutral pH of the cytoplasm and red light in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio indicates enhanced delivery of mitochondria (mito-Keima) or peroxisomes (Keima-SKL) to the lysosome for degradation.[8]
Comparison of USP30 Inhibitors (Phenotypic)
| Compound | Assay Type | Effect | Cell Line | Reference |
| This compound | Basal Mitophagy | Enhanced mitophagy | SH-SY5Y-mitoQC | [5] |
| This compound | Basal Pexophagy | Enhanced pexophagy | U2OS-Keima-SKL | [5] |
| USP30Inh-1, -2, -3 | Mitophagy | Increased mitoKeima signal | SH-SY5Y | [8] |
Experimental Protocol: mito-Keima Mitophagy Assay
-
Reagents: SH-SY5Y cells stably expressing the mitochondria-targeted mito-Keima reporter.[8]
-
Procedure:
-
Plate mito-Keima expressing cells in a suitable format for imaging (e.g., 96-well plate).
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for an extended period (e.g., 96 hours) to assess basal mitophagy.[5]
-
Alternatively, to induce mitophagy, treat with an uncoupling agent like FCCP or a combination of Antimycin A/Oligomycin A.
-
Acquire images using a high-content imaging system or confocal microscope with two filter sets: one for the neutral form (Excitation ~440 nm) and one for the acidic form (Excitation ~561 nm).
-
Quantify the ratio of the acidic (red) to neutral (green) fluorescent signal per cell. An increased ratio indicates enhanced mitophagy.
-
Selectivity Profiling
To ensure that the observed effects are due to the inhibition of USP30 and not off-target activities, a selectivity screen is essential.
DUBProfiler™ Assay
This service (e.g., from Ubiquigent) screens the inhibitor against a large panel of other DUBs. This compound has been shown to be highly selective for USP30, with no significant inhibition of over 40 other DUBs at concentrations up to 100 µM.[1][4][6] In contrast, other inhibitors like USP30Inh-1, -2, and -3 showed decreased selectivity at 10 µM, with off-target activity against USP6, USP21, and USP45.[6][8]
Visualizations
Caption: USP30 signaling pathway in PINK1/Parkin-mediated mitophagy.
Caption: Experimental workflow for the ABP competition assay.
Caption: Logical relationship between validation assay types.
References
- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 2. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00029C [pubs.rsc.org]
Cross-Validation of (R)-CMPD-39 Effects: A Comparative Guide for Researchers
(R)-CMPD-39, a selective non-covalent inhibitor of the deubiquitinase USP30, has emerged as a promising modulator of mitochondrial and peroxisomal quality control pathways.[1][2] This guide provides a comparative analysis of its effects across various cell lines, supported by experimental data and detailed protocols to aid researchers in the fields of cell biology and drug discovery.
Unveiling the Mechanism: this compound and USP30 Inhibition
This compound exerts its effects by specifically inhibiting the enzymatic activity of USP30, a key negative regulator of mitophagy (the selective degradation of mitochondria by autophagy) and pexophagy (the degradation of peroxisomes).[1][3][4] USP30 removes ubiquitin chains from mitochondrial and peroxisomal proteins, thereby counteracting the signaling cascade that flags these organelles for degradation.[3][4] By inhibiting USP30, this compound promotes the accumulation of ubiquitin on these organelles, leading to enhanced mitophagy and pexophagy.[1][2]
The core signaling pathway initiated by mitochondrial depolarization involves the accumulation of the kinase PINK1 on the outer mitochondrial membrane.[3] This recruits and activates the E3 ubiquitin ligase Parkin, which then ubiquitinates various outer mitochondrial membrane proteins, including TOMM20 and SYNJ2BP.[2][5] This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondria.[5] this compound enhances this process by preventing USP30 from removing these ubiquitin signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-CMPD-39 and MF-094: Efficacy as USP30 Inhibitors
In the landscape of therapeutic development, particularly for neurodegenerative diseases and other conditions linked to mitochondrial dysfunction, the inhibition of Ubiquitin-Specific Protease 30 (USP30) has emerged as a promising strategy. By blocking USP30, the process of mitophagy—the selective degradation of damaged mitochondria—can be enhanced, offering a potential avenue for cellular quality control. This guide provides a comparative analysis of two prominent USP30 inhibitors, (R)-CMPD-39 and MF-094, for researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
The following table summarizes the core efficacy and biochemical data for this compound and MF-094 based on available research.
| Parameter | This compound | MF-094 | Reference |
| Target | Ubiquitin-Specific Protease 30 (USP30) | Ubiquitin-Specific Protease 30 (USP30) | [1][2] |
| IC50 | ~20 nM | 120 nM | [1][2] |
| Mechanism of Action | Non-covalent inhibitor | Presumed non-covalent inhibitor | [1][3] |
| Key Cellular Effects | Enhances mitophagy and pexophagy, increases ubiquitination of TOMM20 and SYNJ2BP | Accelerates mitophagy, increases protein ubiquitination | [1][2] |
| In Vitro Models | RPE1-YFP-PRKN cells, SHSY5Y neuroblastoma cells, U2OS cells, dopaminergic neurons from Parkinson's disease patients | C2C12 myotubes, primary neurons | [1][3][4] |
| In Vivo Models | Not reported in available literature | Diabetic wound healing in rats, subarachnoid hemorrhage in mice | [4][5] |
Delving into the Mechanism: The USP30-Mitophagy Axis
Both this compound and MF-094 exert their effects by inhibiting USP30, a deubiquitinating enzyme that acts as a negative regulator of mitophagy. In healthy mitochondria, USP30 removes ubiquitin chains from mitochondrial outer membrane proteins, preventing their degradation. When mitochondria are damaged, the kinase PINK1 accumulates on the outer membrane and phosphorylates ubiquitin, leading to the recruitment of the E3 ligase Parkin. Parkin then ubiquitinates various mitochondrial proteins, tagging the damaged organelle for clearance by the autophagic machinery. By inhibiting USP30, this compound and MF-094 prevent the removal of these ubiquitin tags, thereby promoting the degradation of dysfunctional mitochondria.
Experimental Evidence and Protocols
This compound: In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of USP30 in cellular models.
Key Findings:
-
Enhanced Ubiquitination: Treatment of RPE1-YFP-PRKN and SHSY5Y cells with this compound (200 nM for 1-4 hours) significantly increased the ubiquitination of the mitochondrial outer membrane proteins TOMM20 and SYNJ2BP.[1] This effect was dependent on USP30 expression, as it was absent in USP30 knockout cells.[1]
-
Promotion of Mitophagy: In SHSY5Y-mitoQC cells, a 96-hour treatment with 1 µM this compound enhanced basal mitophagy, evidenced by an increase in the number and area of mitophagosomes.[1]
-
Pexophagy Induction: this compound (200 nM - 1 µM for 96 hours) also promoted peroxisomal autophagy (pexophagy) in U2OS-Keima-SKL cells.[1]
-
Restoration of Mitochondrial Function: In dopaminergic neurons derived from Parkinson's disease patients with impaired mitochondrial function, this compound was able to significantly restore mitochondrial health.[1]
Experimental Protocol: Western Blot for TOMM20 Ubiquitination
-
Cell Culture and Treatment: Plate SHSY5Y cells and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 200 nM) or vehicle control (DMSO) for 1-4 hours. To induce mitophagy, co-treat with a mitochondrial uncoupler like CCCP or a combination of Antimycin A and Oligomycin.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TOMM20 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. An increase in higher molecular weight bands corresponding to ubiquitinated TOMM20 is indicative of USP30 inhibition.
-
MF-094: In Vitro and In Vivo Efficacy
MF-094 has also been shown to be a potent and selective inhibitor of USP30, with demonstrated efficacy in both cell culture and animal models.
Key Findings:
-
Mitophagy Acceleration: MF-094 was shown to accelerate mitophagy in C2C12 myotubes.[3]
-
Neuroprotection in SAH Model: In a mouse model of subarachnoid hemorrhage (SAH), treatment with MF-094 resulted in a significant improvement in neurological injury and a reduction in the inflammatory response.[4] The mechanism was linked to the promotion of neuronal mitophagy through the ubiquitination of MFN2 by Parkin.[4]
-
Wound Healing in Diabetic Model: In a diabetic rat model, MF-094 treatment accelerated wound healing.[5] This effect was associated with the inhibition of the NLRP3 inflammasome.[5]
-
Selectivity: MF-094 displays good selectivity, with less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases at a concentration of 10 µM.[2]
Experimental Protocol: In Vivo Diabetic Wound Healing Model
-
Animal Model: Induce diabetes in rats using streptozotocin (STZ).
-
Wounding: Create full-thickness cutaneous wounds on the dorsal side of the diabetic rats.
-
Treatment: Topically or systemically administer MF-094 at a predetermined dose and frequency. A control group should receive a vehicle.
-
Wound Closure Analysis: Photograph the wounds at regular intervals and measure the wound area to calculate the percentage of wound closure over time.
-
Histological Analysis: At the end of the experiment, collect the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Immunohistochemistry/Western Blot: Analyze the expression of relevant proteins in the wound tissue, such as NLRP3 and caspase-1 p20, to investigate the mechanism of action.[5]
Comparative Summary and Future Directions
Both this compound and MF-094 are valuable research tools for studying the role of USP30 in various physiological and pathological processes.
-
This compound stands out for its higher in vitro potency (IC50 of ~20 nM vs. 120 nM for MF-094).[1][2] It has been well-characterized in cellular models of mitophagy and has shown promise in correcting mitochondrial defects in patient-derived neurons.[1] However, there is a lack of published in vivo efficacy data for this compound.
-
MF-094 , while having a slightly lower in vitro potency, has demonstrated significant efficacy in multiple in vivo models, highlighting its potential for preclinical development.[4][5] Its neuroprotective and wound-healing properties suggest a broader therapeutic potential beyond neurodegenerative disorders.
For researchers, the choice between these two compounds may depend on the specific application. This compound may be more suitable for in vitro studies requiring a highly potent and selective tool compound. In contrast, MF-094 provides a valuable option for researchers looking to investigate the in vivo effects of USP30 inhibition.
Future studies directly comparing these two inhibitors in the same in vitro and in vivo models are warranted to provide a more definitive assessment of their relative efficacy and therapeutic potential. Such studies would be invaluable for guiding the selection of USP30 inhibitors for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MF-094, a potent and selective USP30 inhibitor, accelerates diabetic wound healing by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity and Quality of Synthesized (R)-CMPD-39: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of synthesized chiral compounds is paramount. This guide provides a comprehensive framework for assessing synthesized (R)-CMPD-39, a selective inhibitor of the deubiquitinating enzyme USP30. By offering a comparative analysis with alternative USP30 inhibitors and detailing essential experimental protocols, this document serves as a valuable resource for ensuring the reliability and reproducibility of research and development efforts.
Introduction to this compound and Its Alternatives
This compound, with the IUPAC name N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-(oxan-4-ylamino)-7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, is a potent and selective non-covalent inhibitor of USP30. Its enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This guide compares the analytical assessment of this compound with two other classes of USP30 inhibitors:
-
FT3967385: A covalent inhibitor based on an N-cyano pyrrolidine scaffold.
-
MF-094: A non-covalent inhibitor derived from a phenylalanine scaffold.
The varied structural motifs and mechanisms of action of these compounds necessitate distinct analytical approaches for their quality control.
Data Presentation: A Comparative Overview
The following tables summarize key quality attributes for this compound and its alternatives. The data presented for this compound is representative of a high-quality synthesized batch, while the data for the alternatives are based on publicly available information and typical quality control standards.
Table 1: Purity and Identity of this compound
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥ 98.0% | 99.5% | HPLC |
| Enantiomeric Excess | ≥ 99.0% | 99.8% | Chiral HPLC |
| Mass Identity | 423.51 (M+H)⁺ | 423.53 | LC-MS |
| ¹H NMR | Conforms to structure | Conforms | NMR |
Table 2: Comparative Purity of USP30 Inhibitors
| Compound | Chemical Purity (HPLC) | Enantiomeric Excess (Chiral HPLC) | Mass Identity (LC-MS) |
| This compound | 99.5% | 99.8% | 423.53 (M+H)⁺ |
| FT3967385 | ≥ 98% | N/A (achiral) | 436.5 (M+H)⁺ |
| MF-094 | ≥ 98% | ≥ 99% | 453.5 (M+H)⁺ |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound quality. The following are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Purpose: To determine the chemical purity of this compound by separating it from any process-related impurities or degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile/Water.
Chiral HPLC for Enantiomeric Purity
Purpose: To separate and quantify the (R)- and (S)-enantiomers of CMPD-39 to determine the enantiomeric excess (e.e.) of the synthesized (R)-isomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
Procedure:
-
Mobile Phase: n-Hexane:Isopropanol:Ethanol (80:10:10, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Purpose: To confirm the molecular weight of the synthesized this compound.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Utilize the same LC method as for chemical purity.
-
MS Detection: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
The expected [M+H]⁺ ion for this compound is m/z 423.51.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The obtained spectra should be consistent with the known structure of this compound.
Mandatory Visualizations
The following diagrams illustrate the workflow for assessing the purity of synthesized this compound and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the purity and quality assessment of synthesized this compound.
Caption: Logical relationship between quality control parameters and analytical techniques.
Conclusion
A rigorous assessment of purity and quality is a non-negotiable aspect of working with synthesized active pharmaceutical ingredients like this compound. By employing a suite of orthogonal analytical techniques—HPLC for chemical purity, chiral HPLC for enantiomeric excess, LC-MS for identity, and NMR for structural confirmation—researchers can ensure the integrity of their starting materials. This guide provides a foundational framework for these essential quality control procedures, enabling the generation of reliable and reproducible scientific data. The comparison with alternative USP30 inhibitors highlights the importance of tailoring analytical strategies to the specific chemical properties of the molecule under investigation.
Validating the In Vitro Specificity of (R)-CMPD-39: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-CMPD-39, a selective, non-covalent inhibitor of Ubiquitin Specific Protease 30 (USP30), against alternative inhibitors. The document details its performance, supported by experimental data, to validate its specificity in vitro.
Introduction to this compound and USP30
This compound is a potent and selective inhibitor of USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1] USP30 plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria, by counteracting the ubiquitination of mitochondrial surface proteins.[2][3][4] Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[3] this compound has a reported IC50 of approximately 20 nM for USP30.[1]
Comparative Analysis of USP30 Inhibitors
The specificity of this compound is best understood when compared with other known USP30 inhibitors, primarily from the cyanopyrrolidine class.
| Compound | Target | IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | USP30 | ~20[1] | Highly selective for USP30. A DUB profiler screen across >40 DUBs showed high selectivity at concentrations up to 100 µM.[5][6] | Non-covalent |
| USP30Inh-1, -2, -3 | USP30 | 15-30[3][7] | Good selectivity against >40 DUBs at 1 µM. Some off-target activity observed at 10 µM against USP6, USP21, and USP45.[8] | Covalent (cyano-amide) |
| USP30i-3 & USP30i-37 | USP30 | < 100[9] | Good selectivity for USP30, with some activity against USP6.[9] | Covalent (1-cyano-pyrrolidine) |
Experimental Protocols for Specificity Validation
To ascertain the in vitro specificity of a USP30 inhibitor, several key experiments are employed.
DUB Profiler™ Assay (Ubiquigent)
This assay assesses the selectivity of an inhibitor against a broad panel of deubiquitinating enzymes.
Principle: The assay measures the ability of a compound to inhibit the activity of a panel of recombinant DUBs. DUB activity is typically monitored using a fluorogenic substrate like ubiquitin-rhodamine 110 (Ub-Rho110), where cleavage of the substrate by an active DUB results in a fluorescent signal.
Protocol Outline:
-
Compound Preparation: Prepare a dilution series of the test inhibitor (e.g., this compound) in DMSO.
-
Enzyme and Substrate Preparation:
-
Assay Execution (384-well plate format):
-
Dispense a small volume of the diluted inhibitor to the appropriate wells.
-
Add the 2x DUB solution to all wells except for the negative control wells.
-
Initiate the reaction by adding the 2x Ub-Rho110 solution to all wells.[10]
-
-
Data Acquisition and Analysis:
-
Incubate the plate at room temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex485/Em535 for Rhodamine 110) using a plate reader.[11]
-
Calculate the percent inhibition for each DUB at various inhibitor concentrations and determine the IC50 values.
-
Activity-Based Probe (ABP) Assay
This assay confirms target engagement of the inhibitor with USP30 within a cellular context.
Principle: An activity-based probe, such as a ubiquitin molecule with a reactive warhead (e.g., propargylamide - PA), covalently binds to the active site cysteine of DUBs. Pre-incubation with an inhibitor that binds to the active site will prevent the probe from binding. This is typically visualized by a molecular weight shift on a Western blot.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) to an appropriate confluency.
-
Treat the cells with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified duration (e.g., 2 hours).[6]
-
-
Cell Lysis and Probe Labeling:
-
SDS-PAGE and Western Blotting:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against USP30.
-
-
Analysis:
-
The binding of the ubiquitin probe to USP30 will result in a higher molecular weight band.
-
Effective target engagement by the inhibitor will be observed as a decrease in the intensity of the shifted band and an increase in the intensity of the unmodified USP30 band.[6]
-
Visualizing the Mechanism of Action and Experimental Workflows
USP30 Signaling Pathway in Mitophagy
The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.
Caption: USP30 counteracts Parkin-mediated ubiquitination, acting as a negative regulator of mitophagy.
DUB Profiler™ Assay Workflow
The workflow for determining inhibitor specificity using the DUB Profiler™ assay.
Caption: Workflow for assessing inhibitor specificity against a panel of deubiquitinating enzymes.
Activity-Based Probe Assay Workflow
The workflow for confirming target engagement in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 4. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of (R)-CMPD-39: A Guide to Orthogonal Assays
(R)-CMPD-39 is a potent and selective non-covalent inhibitor of the deubiquitylase USP30 , a key negative regulator of mitophagy and pexophagy.[1][2] Its mechanism of action centers on preventing the removal of ubiquitin from mitochondrial and peroxisomal proteins, thereby promoting the clearance of these organelles.[2] To rigorously validate this mechanism and rule out off-target effects, a series of orthogonal assays are essential. This guide provides a comparative overview of key experimental approaches, supported by published data and detailed protocols.
Target Engagement and Specificity
Confirming that this compound directly interacts with USP30 in a cellular context and demonstrates high specificity is the foundational step in validating its mechanism of action.
Deubiquitinase (DUB) Specificity Screen
An in vitro screen against a broad panel of deubiquitinating enzymes is crucial to establish the selectivity of this compound.
| Assay | This compound | Alternative Compounds | Reference |
| DUB Profiler Screen | Highly selective for USP30; no significant inhibition of >40 other DUBs at concentrations up to 100 µM. | Cyanopyrrolidine inhibitors show lower selectivity. | [1] |
| In vitro IC50 | ~20 nM | Not specified for broad panel | [1][2] |
Experimental Protocol: DUB Profiler Screen
A DUB profiler screen, such as the one offered by Ubiquigent, typically involves expressing and purifying a panel of DUBs. The enzymatic activity of each DUB is measured in the presence of a fluorescent ubiquitin substrate. The assay is performed with a range of inhibitor concentrations to determine the IC50 value for each enzyme. High selectivity is demonstrated by a large window between the IC50 for the target DUB (USP30) and other DUBs in the panel.
Cellular Target Engagement: Activity-Based Ubiquitin Probe Assay
This assay provides direct evidence of this compound binding to USP30 within intact cells.
| Assay | This compound Effect | Control | Reference |
| Ub-PA Competition | Dose-dependent reduction in Ub-PA probe binding to USP30, indicating target engagement in the nanomolar range. | In the absence of CMPD-39, Ub-PA covalently binds to the active site of USP30, causing an upward shift in its molecular weight on a gel. | [1][3] |
Experimental Protocol: Activity-Based Ubiquitin Probe Assay
-
Cell Treatment: Treat cells (e.g., SH-SY5Y) with varying concentrations of this compound for 2 hours.
-
Probe Incubation: Add a ubiquitin-propargylamide (Ub-PA) probe and incubate for 10 minutes at 37°C. This probe covalently binds to the active site of USP30.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot for USP30.
-
Analysis: In the presence of this compound, the binding of Ub-PA to USP30 will be blocked, resulting in a decrease in the higher molecular weight band corresponding to the USP30-Ub-PA complex.
Activity-Based Probe Assay Workflow
Downstream Pathway Modulation
Examining the direct consequences of USP30 inhibition on its known substrates and the signaling pathways it regulates provides functional validation of this compound's mechanism of action.
Ubiquitination of USP30 Substrates
Inhibition of USP30 is expected to lead to an accumulation of ubiquitinated forms of its mitochondrial substrates, such as TOMM20 and SYNJ2BP.[2]
| Assay | This compound Effect (in WT cells) | This compound Effect (in USP30 KO cells) | Reference |
| TOMM20 Ubiquitination | Increased mono- and poly-ubiquitination upon mitochondrial depolarization. | No effect. | [1][4][5] |
| SYNJ2BP Ubiquitination | Increased ubiquitination upon mitochondrial depolarization. | No effect. | [2][4] |
| Phospho-Ser65 Ubiquitin (pUb) | Increased levels upon mitochondrial depolarization. | No effect. | [1] |
Experimental Protocol: Substrate Ubiquitination Western Blot
-
Cell Culture: Use both wild-type (WT) and USP30 knockout (KO) cells (e.g., hTERT-RPE1-YFP-PRKN or SH-SY5Y).
-
Treatment: Treat cells with this compound (e.g., 200 nM) and a mitochondrial depolarizing agent like Antimycin A/Oligomycin A (AO) for 1-4 hours.
-
Lysis and Immunoprecipitation (Optional): Lyse the cells. For enhanced detection, an immunoprecipitation for the protein of interest (e.g., TOMM20) can be performed.
-
Western Blot: Perform Western blotting with antibodies against TOMM20, SYNJ2BP, and pUb.
-
Analysis: Quantify the levels of ubiquitinated species relative to the total protein.
Simplified USP30 Signaling Pathway
Phenotypic Assays
Phenotypic assays assess the ultimate cellular outcome of USP30 inhibition, providing a crucial link between target engagement and biological function.
Mitophagy and Pexophagy Induction
This compound is expected to enhance both mitophagy (clearance of damaged mitochondria) and pexophagy (clearance of peroxisomes).[1][3]
| Assay | This compound Effect | Alternative Compounds | Reference |
| Mitophagy (mitoQC reporter) | Increased number and area of mitophagosomes.[2] | Cyanopyrrolidine inhibitors also enhance mitophagy but may be less selective.[1] | [1][2] |
| Pexophagy (Keima-SKL reporter) | Increased basal pexophagy.[1] | This is the first report of a small molecule with a defined target promoting pexophagy.[1] | [1][3] |
Experimental Protocol: mitoQC Mitophagy Assay
-
Cell Line: Use a stable cell line expressing the mitoQC reporter (e.g., SH-SY5Y-mitoQC). This reporter consists of mCherry and GFP fused to a mitochondrial targeting sequence.
-
Treatment: Treat cells with this compound (e.g., 200-1000 nM) for an extended period (e.g., 96 hours).
-
Imaging: Acquire fluorescence microscopy images.
-
Analysis: In the acidic environment of the lysosome, the GFP signal is quenched while the mCherry signal remains stable. Mitophagosomes are therefore identified as red-only puncta. Quantify the number and area of these puncta per cell.
Counter-Assays to Exclude Off-Target Effects
It is important to demonstrate that the observed phenotypes are not due to unintended compound activities.
Mitochondrial Membrane Potential
A key counter-assay is to measure the mitochondrial membrane potential to ensure that this compound is not simply inducing mitophagy by causing mitochondrial depolarization, a known trigger for this process.
| Assay | This compound Effect | Reference |
| Mitochondrial Membrane Potential | No disruption of mitochondrial membrane potential. In some models, it can even correct deficits. | [1] |
Experimental Protocol: Mitochondrial Membrane Potential Assay
-
Cell Treatment: Treat cells with a range of this compound concentrations for 24 hours.
-
Dye Incubation: Incubate cells with a potentiometric dye such as TMRM (tetramethylrhodamine, methyl ester).
-
Flow Cytometry or Imaging: Measure the fluorescence intensity, which is proportional to the mitochondrial membrane potential.
-
Analysis: Compare the fluorescence intensity of treated cells to vehicle-treated controls.
Conclusion
A multi-pronged approach employing a combination of target engagement, downstream pathway analysis, and phenotypic assays is crucial for unequivocally confirming the mechanism of action of this compound as a selective USP30 inhibitor. The use of USP30 knockout cells as a negative control is a powerful tool to attribute the observed effects directly to USP30 inhibition. Furthermore, counter-assays to rule out confounding off-target effects, such as direct mitochondrial uncoupling, add another layer of confidence. The data overwhelmingly supports the role of this compound as a specific modulator of USP30, leading to the enhancement of mitophagy and pexophagy.
References
A Comparative Guide to the Potency of (R)-CMPD-39 and Other USP30 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of (R)-CMPD-39, a selective non-covalent inhibitor of Ubiquitin Specific Protease 30 (USP30), against other notable USP30 inhibitors. The data presented is supported by detailed experimental methodologies to aid in the evaluation and selection of appropriate research tools.
Data Presentation: Comparative Potency of USP30 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound and other prominent USP30 inhibitors. IC50 values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Chemical Class | Mechanism of Action | In Vitro IC50 (nM) | Reference |
| This compound | Benzosulphonamide | Non-covalent | ~20[1][2][3] | [2][3] |
| FT385 (FT3967385) | N-cyanopyrrolidine | Covalent | ~1-1.5[4][5][6] | [4][5][6] |
| Unnamed Compound | N-cyanopyrrolidine | Covalent | 3[7] | [7] |
| USP30-I-1 | N-cyanopyrrolidine | Covalent | ~4[8] | [8] |
| USP30Inh-1 | Not specified | Covalent | 15-30[9] | [9] |
| MF-094 | Phenylalanine derivative | Non-covalent | 120[10] | [10] |
| MTX652 | Not specified | Not specified | Not publicly disclosed | [11][12] |
Experimental Protocols
The determination of IC50 values and cellular target engagement for USP30 inhibitors involves a variety of sophisticated assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro USP30 Enzymatic Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified USP30.
-
Reagents and Materials:
-
Recombinant human USP30 enzyme.
-
Fluorogenic substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110).[5]
-
Assay buffer (e.g., Tris-based buffer with DTT and other stabilizing agents).
-
Test compounds (e.g., this compound) serially diluted to a range of concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The USP30 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 30 minutes) to allow for compound binding.[8]
-
The enzymatic reaction is initiated by the addition of the Ub-Rho110 substrate.
-
The fluorescence intensity is measured over time at an excitation and emission wavelength appropriate for rhodamine 110.
-
The rate of substrate cleavage is determined from the linear phase of the reaction progress curves.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[13]
-
Cellular Target Engagement Assay (Activity-Based Probe Competition)
This assay confirms that the inhibitor can bind to and inhibit USP30 within a cellular context.
-
Reagents and Materials:
-
Cultured cells expressing USP30 (e.g., SH-SY5Y neuroblastoma cells).[5]
-
Test inhibitor.
-
Activity-based probe (ABP) such as ubiquitin-propargylamide (Ub-PA) or HA-tagged ubiquitin-vinyl methyl ester (HA-Ub-VME).[5]
-
Cell lysis buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-USP30 antibody and appropriate secondary antibodies.
-
-
Procedure:
-
Intact cells or cell lysates are incubated with a range of concentrations of the test inhibitor for a specific duration (e.g., 30 minutes to 4 hours).[5][6]
-
The activity-based probe (e.g., Ub-PA) is then added to the cells or lysates and incubated to allow for covalent modification of the active site of unbound, active USP30.[5]
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an anti-USP30 antibody.
-
Inhibition of USP30 by the test compound is observed as a decrease in the intensity of the higher molecular weight band corresponding to the USP30-ABP complex.
-
Downstream Cellular Biomarker Assay (TOMM20 Ubiquitination)
This assay measures the functional consequence of USP30 inhibition on its known mitochondrial substrate, TOMM20.
-
Reagents and Materials:
-
Cell lines such as hTERT-RPE1-YFP-Parkin or SH-SY5Y.[5]
-
Mitochondrial depolarizing agent (e.g., Antimycin/Oligomycin).
-
Test inhibitor.
-
Cell lysis buffer.
-
Antibodies against TOMM20 and ubiquitin.
-
-
Procedure:
-
Cells are treated with the test inhibitor at various concentrations.
-
Mitochondrial depolarization is induced to stimulate Parkin-mediated ubiquitination of mitochondrial outer membrane proteins.
-
Following treatment, cells are lysed, and protein extracts are subjected to immunoprecipitation using an anti-TOMM20 antibody.
-
The immunoprecipitated samples are then analyzed by Western blotting with an anti-ubiquitin antibody to detect ubiquitinated TOMM20.
-
An increase in the ubiquitination of TOMM20 in the presence of the inhibitor indicates successful target engagement and functional inhibition of USP30.[1]
-
Mandatory Visualization
USP30 Signaling Pathway in Mitophagy
Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy by deubiquitinating mitochondrial proteins.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of a USP30 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]
- 4. FT385|COA [dcchemicals.com]
- 5. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. USP30Inh-1 | USP30 inhibitor | Probechem Biochemicals [probechem.com]
- 10. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00029C [pubs.rsc.org]
- 12. Mission Therapeutics forges ahead with Phase II study for DUB inhibitor - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (R)-CMPD-39: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-CMPD-39, a selective non-covalent inhibitor of the ubiquitin-specific protease USP30.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on general best practices for similar laboratory chemicals.
Disclaimer: The following guidance is based on general principles for the disposal of laboratory-grade chemical compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and strictly adhere to your institution's Environmental Health and Safety (EHS) protocols and local regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, chemical-resistant gloves (such as nitrile), and protective eyewear. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.
Quantitative Data on Chemical Handling
The following table summarizes key handling parameters for a typical research chemical of this nature. This information is provided as a general guideline and should be confirmed with the supplier-specific documentation for this compound.
| Parameter | Guideline | Source |
| Storage Temperature | -20°C for up to 1 month or -80°C for up to 6 months for stock solutions. | [1] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | General Chemical Knowledge |
| Hazard Classification | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause serious eye irritation. | [2] |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves, and protective eyewear. | [3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed as a chemical waste product. The following workflow provides a systematic approach to its safe disposal.
Step 1: Segregation and Waste Collection
-
Designated Waste Container: All waste materials containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, microfuge tubes, gloves), must be collected in a designated, properly labeled hazardous waste container.[3]
-
Container Compatibility: The waste container must be chemically compatible with this compound and any solvents used. For instance, acids and bases should not be stored in metal containers.[4] The container must be leak-proof and have a secure closure.[5]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams to prevent potentially dangerous chemical reactions.[3][4]
Step 2: Labeling and Storage
-
Clear Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department, such as the date of accumulation and the primary hazard (e.g., "Toxic").[3][6]
-
Secure Storage: Store the sealed waste container in a designated and secure hazardous waste storage area.[4] This area should be well-ventilated and away from general laboratory traffic. The container should be placed in secondary containment to prevent spills.[4]
Step 3: Final Disposal
-
Approved Waste Disposal: The primary and recommended method for the disposal of chemical waste is through a licensed and approved waste disposal facility.[3]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste container.[7] They will have established procedures for managing and disposing of chemical waste in compliance with all relevant regulations.[5]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6] This is illegal and can lead to environmental contamination.
Experimental Protocol: Waste Neutralization (Hypothetical)
Disclaimer: The following is a hypothetical protocol for the chemical neutralization of a similar compound. The chemical reactivity of this compound has not been thoroughly investigated in publicly available literature. Do not attempt this procedure without consulting a qualified chemist and your institution's EHS department. This is provided for informational purposes only to illustrate a potential, but unverified, method.
Objective: To chemically transform this compound into a less hazardous form prior to collection by a waste disposal service.
Materials:
-
This compound waste
-
Appropriate solvent (e.g., DMSO, as it is often used to dissolve the compound[1])
-
Sodium hypochlorite solution (bleach)
-
Sodium thiosulfate solution
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., glass beaker) within a fume hood
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in a minimal amount of an appropriate solvent.
-
Slowly add a 10% solution of sodium hypochlorite to the stirred solution. The reaction may be exothermic.
-
Allow the reaction to proceed for a specified amount of time (e.g., 2 hours) to ensure complete degradation.
-
Quench the excess sodium hypochlorite by slowly adding a solution of sodium thiosulfate until the solution no longer tests positive for oxidizers (e.g., using potassium iodide-starch paper).
-
Neutralize the resulting solution to a pH between 6 and 8 by adding a suitable acid or base.
-
The final solution should be collected in a hazardous waste container, labeled appropriately with all components, and disposed of through the institutional EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. danielshealth.com [danielshealth.com]
- 6. slu.edu [slu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-CMPD-39
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the unknown hazard profile of (R)-CMPD-39, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood. - Disposable, solid-front laboratory coat with tight-fitting cuffs. - Double-gloving with nitrile gloves. - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of fine particles. A full-face respirator provides the highest level of respiratory protection. Double-gloving minimizes the risk of contamination upon glove removal. |
| Solution Preparation and Handling | - Certified chemical fume hood. - Standard laboratory coat. - Chemical splash goggles. - Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling the solid form, but the potential for splashes and skin contact remains. |
| Cell Culture and In-vitro Assays | - Biosafety cabinet (Class II). - Laboratory coat. - Safety glasses. - Nitrile gloves. | Standard cell culture aseptic techniques should be supplemented with PPE to prevent accidental exposure. |
| Waste Disposal | - Laboratory coat. - Chemical splash goggles. - Heavy-duty nitrile or butyl rubber gloves. | Handling of contaminated waste requires robust protection against potential splashes and direct contact. |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound must be conducted in a designated area within a certified chemical fume hood with a calibrated balance.
-
Decontamination: Before and after handling, decontaminate the work surface and balance with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid. Tare the balance with the empty weigh boat. Carefully add the desired amount of this compound using a dedicated spatula.
-
Dissolution: Dissolve the compound directly in the weigh boat by adding the solvent. This minimizes the transfer of solid material and reduces the risk of generating dust.
Disposal Plan:
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with a laboratory detergent. The initial solvent rinse should be collected as hazardous waste.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling potent research compounds like this compound.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the latest available safety data before handling any research compound. A thorough risk assessment should be performed for every experiment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
